5-(3-Chlorophenyl)-2-methyl-2H-tetrazole
Description
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Structure
3D Structure
Properties
CAS No. |
90278-25-4 |
|---|---|
Molecular Formula |
C8H7ClN4 |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2-methyltetrazole |
InChI |
InChI=1S/C8H7ClN4/c1-13-11-8(10-12-13)6-3-2-4-7(9)5-6/h2-5H,1H3 |
InChI Key |
DPJIZBAKTVRYJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
5-(3-Chlorophenyl)-2-methyl-2H-tetrazole CAS 90278-25-4 properties
CAS 90278-25-4 | Scaffold Analysis & Synthetic Methodology[1][2]
Executive Summary
5-(3-Chlorophenyl)-2-methyl-2H-tetrazole (CAS 90278-25-4) is a specialized heterocyclic building block utilized primarily in medicinal chemistry as a lipophilic, metabolically stable bioisostere of carboxylic acid derivatives.[1][2] Unlike its parent compound (the 1H-tetrazole), the 2-methyl derivative lacks an acidic proton, rendering it neutral and significantly more membrane-permeable.
This guide details the physicochemical properties, regioselective synthesis, and validation protocols for this compound. It addresses the critical challenge of N2- vs. N1-alkylation selectivity , providing a self-validating spectroscopic method to ensure structural integrity during production.
Physicochemical Profile
The compound features a 3-chlorophenyl ring attached to the carbon (C5) of a tetrazole ring, which is methylated at the N2 position.[2] This specific substitution pattern (2,5-disubstituted) is thermodynamically favored over the 1,5-isomer but requires precise synthetic control.
| Property | Data | Context |
| CAS Number | 90278-25-4 | Unique Identifier |
| Molecular Formula | C₈H₇ClN₄ | - |
| Molecular Weight | 194.62 g/mol | Fragment-like (Rule of 3 compliant) |
| Physical State | Crystalline Solid | Typically off-white to pale yellow |
| Melting Point | ~85–95 °C (Predicted) | Significantly lower than the N-H parent (>140°C) |
| LogP (Calc) | ~2.6 | Moderate lipophilicity; good CNS penetration potential |
| pKa | N/A (Neutral) | Unlike 1H-tetrazoles (pKa ~4.5), this is non-ionizable |
| Solubility | DMSO, DCM, MeOH | Low solubility in water |
Synthetic Methodology & Regioselectivity
The synthesis of CAS 90278-25-4 involves two primary stages: the construction of the tetrazole ring followed by alkylation. The critical technical hurdle is the regioselectivity of the methylation step .[2]
Stage 1: Formation of the Tetrazole Core
The precursor, 5-(3-chlorophenyl)-1H-tetrazole , is synthesized via a [3+2] cycloaddition of 3-chlorobenzonitrile and sodium azide (NaN₃) in the presence of a Lewis acid catalyst (e.g., ZnBr₂ or AlCl₃) or ammonium chloride.
Stage 2: Regioselective Methylation
Alkylation of the 5-substituted tetrazole anion is ambident, capable of occurring at N1 or N2.
-
N2-Alkylation (Target): Favored by steric bulk and thermodynamic control. The N2 atom is more nucleophilic in the tetrazolate anion, and the resulting 2,5-disubstituted product is generally less polar.
-
N1-Alkylation (Byproduct): Often favored by kinetic control or specific solvent interactions (e.g., highly polar protic solvents).
Optimized Protocol for N2 Selectivity:
-
Reagents: 5-(3-chlorophenyl)-1H-tetrazole (1.0 eq), Methyl Iodide (1.2 eq), K₂CO₃ (2.0 eq).
-
Solvent: Acetone or Acetonitrile (Aprotic solvents favor N2 alkylation).
-
Conditions: Reflux for 2–4 hours.
-
Purification: The N2 isomer is typically less polar (higher R_f) than the N1 isomer. Silica gel chromatography (Hexane/EtOAc gradient) easily separates the two.
Visualization: Reaction Pathway & Selectivity
Self-Validating Quality Control (NMR)
Distinguishing the N2-methyl isomer (Target) from the N1-methyl isomer (Byproduct) is the most critical quality control step. Do not rely solely on LC-MS , as both isomers have identical mass (MW 194.62).
Use 13C NMR as the definitive "fingerprint" validation method.
| Feature | Target (N2-Isomer) | Byproduct (N1-Isomer) | Mechanistic Reason |
| Tetrazole Carbon (C5) | ~163–165 ppm | ~153–155 ppm | N2-alkylation retains better aromaticity, deshielding C5. |
| Methyl Group (1H) | ~4.3–4.4 ppm | ~4.1–4.2 ppm | N2 is less shielded than N1. |
| TLC (Hex/EtOAc) | Higher R_f | Lower R_f | N2 isomer has a lower dipole moment. |
Validation Workflow:
-
Run TLC (e.g., 20% EtOAc in Hexane). The top spot is likely the N2 product.
-
Isolate the top spot.
-
Acquire 13C NMR.[2]
-
Pass Criteria: Signal at >160 ppm present. Signal at <155 ppm absent.
Visualization: Identification Logic
Applications in Drug Discovery[8]
Bioisosterism
The 2-methyltetrazole moiety serves as a bioisostere for cis-amide bonds and carboxylic esters .[2]
-
Metabolic Stability: Unlike esters, the tetrazole ring is resistant to hydrolysis by esterases, prolonging the half-life of the drug candidate.
-
Lipophilicity: The N-methylation removes the hydrogen bond donor (HBD) capability of the NH-tetrazole, significantly increasing LogP and enhancing blood-brain barrier (BBB) permeability.
Pharmacophore Utility
This specific scaffold (3-chlorophenyl substituted) is often explored in:
-
Angiotensin II Receptor Antagonists: Following the "Sartan" drug class logic, though typically those use biphenyl-tetrazoles.
-
mGluR5 Negative Allosteric Modulators (NAMs): 2,5-disubstituted tetrazoles are privileged structures in designing allosteric modulators for CNS targets.
-
Antimicrobial Agents: The chlorophenyl group provides necessary lipophilic contacts within bacterial protein binding pockets.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Explosivity: While 2-substituted tetrazoles are generally stable, the synthesis involves Sodium Azide (NaN₃) .
-
Protocol Warning: Ensure the cycloaddition step (Stage 1) is performed with proper venting and blast shielding. Avoid acidification of azide waste to prevent formation of hydrazoic acid (HN₃).
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Stable at room temperature for extended periods.
References
-
Butler, R. N. (1984). "Tetrazoles."[2][3][4][5][6][7][8] Comprehensive Heterocyclic Chemistry, Vol 5, 791-838. Link
-
Ostrovskii, V. A., et al. (2012). "Selectivity of Alkylation of Tetrazoles." Russian Chemical Reviews, 81(7), 571. Link
-
BenchChem. (2025).[5][6] "Technical Support Center: Regioselectivity of Tetrazole Alkylation." Link
-
PubChem. "Compound Summary: 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole."[2] National Library of Medicine. Link
-
Roh, J., et al. (2012). "Regioselective alkylation of 5-substituted tetrazoles." Tetrahedron Letters, 53(46), 6202-6205. Link
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An In-Depth Technical Guide to 2,5-Disubstituted Tetrazole Derivatives in Medicinal Chemistry
Abstract
The tetrazole nucleus, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, represents a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, particularly its ability to act as a bioisosteric replacement for carboxylic acids and cis-amide bonds, have cemented its importance in modern drug design. Among its various isomeric forms, 2,5-disubstituted tetrazoles have emerged as a particularly valuable subclass, offering a distinct vector for molecular elaboration and property modulation. This guide provides a comprehensive overview of the synthesis, structure-activity relationships, and diverse therapeutic applications of 2,5-disubstituted tetrazole derivatives, intended for researchers and professionals in the field of drug discovery and development.
The Rationale for 2,5-Disubstitution: A Gateway to Enhanced Drug-Like Properties
The tetrazole ring can exist in two main tautomeric forms, 1H- and 2H-tetrazole, which significantly influences its electronic and steric properties.[1][2] Substitution at the N-2 position, creating a 2,5-disubstituted isomer, offers several advantages over the more commonly explored 1,5-disubstituted counterparts.
-
Metabolic Stability: The tetrazole ring is generally resistant to metabolic degradation, and the 2,5-substitution pattern can further enhance this stability, leading to improved pharmacokinetic profiles.[3][4]
-
Lipophilicity and Bioavailability: By replacing a polar carboxylic acid group with a tetrazole, the overall lipophilicity of a molecule can be increased, often leading to better membrane permeability and oral bioavailability.[4][5] The substituent at the N-2 position provides a handle to fine-tune this property.
-
Conformational Rigidity: The 2,5-disubstituted tetrazole ring introduces a degree of conformational constraint, which can be advantageous for locking a molecule into a bioactive conformation for optimal target engagement.[6]
-
Intellectual Property: The exploration of less common isomeric scaffolds like 2,5-disubstituted tetrazoles can open new avenues for intellectual property in a crowded therapeutic landscape.
The antihypertensive drug Losartan, which features a 5-substituted-1H-tetrazole, is a prime example of the successful application of tetrazoles as carboxylic acid bioisosteres.[7][8][9] The exploration of 2,5-disubstituted analogs builds upon this foundation, seeking to further optimize drug-like properties.
Synthetic Strategies for Accessing 2,5-Disubstituted Tetrazoles
The regioselective synthesis of 2,5-disubstituted tetrazoles can be challenging due to the potential for forming the 1,5-isomer. However, several reliable methods have been developed to favor the desired 2,5-substitution pattern.
One-Pot Synthesis from Aryldiazonium Salts and Amidines
A highly efficient one-pot sequential approach allows for the direct synthesis of 2,5-disubstituted tetrazoles from readily available starting materials.[1][2][10] This method is notable for its mild reaction conditions, short reaction times, and scalability.[10][11]
Experimental Protocol: One-Pot Synthesis [10]
-
Diazonium Salt Formation: Aniline derivative (1.0 equiv.) is dissolved in a suitable solvent (e.g., water/HCl) and cooled to 0-5 °C. A solution of sodium nitrite (1.1 equiv.) in water is added dropwise to form the corresponding aryldiazonium salt.
-
Amidine Coupling: The freshly prepared diazonium salt solution is added to a solution of the desired amidine hydrochloride (1.2 equiv.) in a solvent like DMSO at room temperature.
-
Oxidative Cyclization: After stirring for a specified time, an oxidative agent such as a solution of iodine and potassium iodide is added to the reaction mixture, followed by a base (e.g., aqueous NaOH) to promote the oxidative N-N bond formation and subsequent cyclization to the 2,5-disubstituted tetrazole.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
The proposed mechanism involves the initial formation of an imino-triazene intermediate, which then undergoes oxidative cyclization to yield the tetrazole ring.[10]
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5-(3-Chlorophenyl)-2-methyl-2H-tetrazole molecular weight and formula
An In-Depth Technical Guide to 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole: Synthesis, Characterization, and Medicinal Chemistry Perspective
Abstract
This technical guide provides a comprehensive overview of 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole, a molecule of significant interest in medicinal chemistry and drug development. We will detail its fundamental physicochemical properties, including its molecular formula and weight. The core of this document focuses on the strategic synthesis, emphasizing the regioselective challenges inherent in producing 2,5-disubstituted tetrazoles. Furthermore, we present a multi-faceted approach to its structural elucidation using advanced spectroscopic techniques, which serve as a self-validating system for confirming its precise isomeric form. The guide culminates in a discussion of the molecule's rationale for use in drug discovery, primarily centered on the tetrazole moiety's role as a metabolically robust bioisostere for carboxylic acids. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical scaffold.
Molecular Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its precise molecular identity. 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole is a disubstituted aromatic heterocycle. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-(3-chlorophenyl)-2-methyltetrazole | [1] |
| CAS Number | 90278-25-4 | [1][2] |
| Molecular Formula | C₈H₇ClN₄ | [1][2] |
| Molecular Weight | 194.62 g/mol | [1][2] |
| Canonical SMILES | CN1N=C(N=N1)C2=CC(=CC=C2)Cl | [1] |
| InChIKey | DPJIZBAKTVRYJU-UHFFFAOYSA-N | [1] |
Rationale for Scientific Interest: A Medicinal Chemistry Perspective
The scientific impetus for investigating compounds like 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole is rooted in the established significance of its structural components in drug design.
-
The Tetrazole Core as a Bioisostere: A cornerstone of modern medicinal chemistry is the concept of bioisosterism, where a functional group is replaced by another to improve pharmacological properties without losing biological activity.[3][4] The 5-substituted-2H-tetrazole ring is a classic and highly successful bioisostere for the carboxylic acid group.[1][5][6][7] The acidity of the tetrazole proton (pKa ≈ 4.5-6.0) is comparable to that of many carboxylic acids, allowing it to form similar critical ionic interactions with biological targets.[1] The primary advantage, however, is its superior metabolic stability and enhanced lipophilicity, which can significantly improve a drug candidate's pharmacokinetic profile.[1][4][8]
-
Impact of Substituents:
-
N2-Methyl Group: The methylation of the tetrazole ring at the N-2 position "locks" the molecule into a specific isomeric form.[1] This prevents the tautomerism often seen in 1H-tetrazoles, leading to a more defined molecular conformation, which is crucial for consistent interaction with a biological target.
-
3-Chlorophenyl Group: The inclusion of a halogen, such as chlorine, on a phenyl ring is a common and effective strategy in lead optimization.[1] The chlorine atom modulates the electronic properties and lipophilicity of the molecule, which can directly influence its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Synthetic Strategy and Methodologies
The synthesis of 2,5-disubstituted tetrazoles like the title compound is a well-defined but challenging process that requires careful control of regioselectivity. The general approach involves two primary stages: formation of the tetrazole ring followed by selective alkylation.
Caption: Overall synthetic workflow for 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole.
Part A: Synthesis of the 5-(3-chlorophenyl)-1H-tetrazole Precursor
The most fundamental method for constructing the 5-substituted tetrazole ring is the [3+2] cycloaddition, also known as the Huisgen cycloaddition, between a nitrile and an azide source.[1]
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-chlorobenzonitrile (1.0 eq) and sodium azide (NaN₃, 1.2 eq).
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Reaction: The mixture is heated, typically to around 120-140 °C, and stirred for 16-24 hours.[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is acidified with a suitable acid (e.g., HCl) to protonate the tetrazole ring, causing it to precipitate.
-
Isolation: The resulting solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried to yield the 5-(3-chlorophenyl)-1H-tetrazole precursor.
Part B: Regioselective N-Methylation
The critical step is the methylation of the precursor. The tetrazolide anion, formed upon deprotonation, is ambident, with two nucleophilic nitrogen atoms (N-1 and N-2).[1][9] This can lead to a mixture of 1,5- and 2,5-disubstituted isomers.[1][9] Achieving high selectivity for the N-2 position is paramount. The N-2 position is generally less sterically hindered, and the resulting 2,5-disubstituted isomer is often the thermodynamically more stable product.[1]
Experimental Protocol for N-2 Selectivity:
-
Deprotonation: Dissolve the 5-(3-chlorophenyl)-1H-tetrazole precursor (1.0 eq) in a suitable solvent like acetone or acetonitrile.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) to the solution to form the tetrazolide anion.
-
Alkylation: Add the methylating agent, such as methyl iodide (CH₃I, 1.1 eq), to the suspension.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Isolation & Purification: The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to separate the desired 2,5-isomer from the 1,5-isomer byproduct.
Comprehensive Structural Elucidation and Characterization
Confirming the identity and, crucially, the regiochemistry of the final product requires a combination of spectroscopic methods. These techniques provide a self-validating system to ensure the correct isomer has been synthesized.
The Definitive Role of NMR Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the 1,5- and 2,5-disubstituted isomers.[1]
-
¹³C NMR Spectroscopy: The chemical shift of the C5 carbon of the tetrazole ring is the key diagnostic marker. There is a well-established and significant difference in this chemical shift between the two isomers.[1]
| Isomer Type | Typical ¹³C Chemical Shift (C5) | Significance |
| 2,5-Disubstituted | ~162 - 167 ppm | The C5 carbon is significantly deshielded and appears downfield. This is the expected range for the target compound.[1][10] |
| 1,5-Disubstituted | ~152 - 156 ppm | The C5 carbon is more shielded, appearing approximately 10 ppm upfield from its 2,5-counterpart.[1] |
-
¹H NMR Spectroscopy: The proton NMR spectrum provides complementary information. For 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole, one would expect to see characteristic multiplets in the aromatic region (7-8 ppm) corresponding to the protons on the 3-chlorophenyl ring and a sharp singlet in the aliphatic region (around 4 ppm) corresponding to the three equivalent protons of the N-methyl group.[1]
Mass Spectrometry (MS) Analysis
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. A characteristic fragmentation pathway for 2,5-disubstituted tetrazoles is the loss of a neutral nitrogen molecule (N₂), which is often observed as a prominent peak in the spectrum.[1][10]
Caption: Characteristic fragmentation pathway showing the loss of N₂.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is useful for identifying the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~2920-3000 | C-H stretch | Confirms the presence of the methyl group.[1] |
| ~1400-1600 | C=C and C=N stretch | Aromatic phenyl ring and tetrazole ring vibrations.[1][11] |
| ~1350 | -C=N- stretch | Characteristic of the tetrazole ring system.[1] |
| ~1000-1250 | Tetrazole ring vibrations | "Fingerprint" region for the heterocyclic core.[5] |
References
-
PubChem. (n.d.). 1H-Tetrazole, 5-(((m-chlorophenyl)thio)methyl)-. [Link]
-
Patel, H., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Rasayan J. Chem. [Link]
-
Nasrollahzadeh, M., et al. (2025). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances. [Link]
-
Foroughifard, A., et al. (2017). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as an Efficient and Reusable Catalyst. J. Braz. Chem. Soc. [Link]
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Safaei-Ghomi, J., & Eshteghal, F. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Journal of the Serbian Chemical Society. [Link]
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Jaiswal, P., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
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Beilstein-Institut. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]
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Bozorov, K., et al. (2019). Tetrazolium Compounds: Synthesis and Applications in Medicine. Pharmaceuticals. [Link]
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Yuan, Y., et al. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry. [Link]
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Frontiers. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
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MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]
-
Journal of Ovonic Research. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. [Link]
-
EPA. (2025). 2H-Tetrazole-2-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)-. [Link]
-
MDPI. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [Link]
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Technical Guide: Therapeutic Potential & Synthetic Utility of 2-Methyl-5-Aryl-Tetrazole Scaffolds
Executive Summary
The 2-methyl-5-aryl-tetrazole scaffold represents a critical structural motif in modern medicinal chemistry, serving as a lipophilic, non-ionizable bioisostere of carboxylic acids and cis-amide bonds. Unlike the parent 1H-tetrazole, which is acidic (
This guide provides a rigorous analysis of the scaffold's therapeutic applications, a validated protocol for its regioselective synthesis, and structure-activity relationship (SAR) data for drug development professionals.
Part 1: Chemical Rationale & Pharmacophore Analysis
The "Methyl-Lock" Effect
The methylation of the tetrazole ring at the N2 position is not merely a blocking strategy; it is a fundamental alteration of the pharmacophore.
-
Lipophilicity: The parent 5-aryl-tetrazole is ionized at physiological pH, limiting passive diffusion across the Blood-Brain Barrier (BBB) and bacterial cell walls. The 2-methyl variant is neutral, significantly increasing
. -
Tautomeric Stabilization: Free tetrazoles oscillate between 1H- and 2H-forms. N2-methylation freezes the electron distribution, optimizing
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor active sites. -
Vectorial H-Bonding: While the parent tetrazole acts as a hydrogen bond donor (HBD) and acceptor (HBA), the 2-methyl derivative functions exclusively as a weak HBA. This specificity reduces off-target binding to cytosolic proteins that require HBD interactions.
Regioisomerism: N1 vs. N2
The biological activity is strictly dependent on the position of the methyl group. N2-isomers generally exhibit superior metabolic stability and distinct binding vectors compared to their N1-counterparts.
Figure 1: Pharmacological divergence of tetrazole methylation. The N2-methyl scaffold (green) is prioritized for intracellular and hydrophobic targets.
Part 2: Therapeutic Verticals
Anti-Inflammatory (COX-2 Inhibition)
The 2-methyl-5-aryl-tetrazole moiety has emerged as a potent replacement for the sulfonamide or methylsulfone pharmacophores found in coxibs (e.g., Celecoxib).
-
Mechanism: The tetrazole ring mimics the cyclic core of traditional NSAIDs but without the gastric-damaging carboxylic acid group. The N2-methyl group fits into the hydrophobic side pocket of the COX-2 enzyme (Val523), conferring selectivity over COX-1.
-
Key Insight: Bulky aryl substituents (e.g., 4-methoxyphenyl) at the 5-position combined with the 2-methyl group enhance selectivity indices (SI) > 300 for COX-2.
Antimicrobial & Antifungal Activity[1][2][3][4][5][6][7][8]
-
Target: Lanosterol 14
-demethylase (fungal) and bacterial cell wall synthesis. -
Advantage: The neutral character of the 2-methyl scaffold allows for penetration of the fungal cell wall, which is often impermeable to anionic tetrazoles.
-
Data: Studies indicate that 2-methyl derivatives show lower Minimum Inhibitory Concentrations (MIC) against C. albicans compared to their 1-methyl isomers.
Comparative Activity Data
| Compound Class | Substituent (R) | Target | IC50 / MIC | Selectivity / Note |
| 2-Me-Tetrazole | 4-OMe-Phenyl | COX-2 | 0.05 | SI > 300 (vs COX-1) |
| 1-Me-Tetrazole | 4-OMe-Phenyl | COX-2 | > 5.0 | Poor Selectivity |
| Celecoxib (Ref) | -- | COX-2 | 0.05 | Standard Control |
| 2-Me-Tetrazole | 4-Cl-Phenyl | C. albicans | 12.5 | Superior to N1-isomer |
| Free Tetrazole | 4-Cl-Phenyl | C. albicans | > 100 | Poor Permeability |
Part 3: Synthetic Protocol (Self-Validating)
The Challenge: Regiocontrol
Direct alkylation of 5-substituted tetrazoles with methyl iodide typically yields a mixture of N1 and N2 isomers (ratio ~ 3:7 to 1:9 depending on conditions). The protocol below maximizes N2 selectivity and includes a self-validating purification step.
Validated Protocol: N2-Selective Methylation
Objective: Synthesis of 2-methyl-5-(4-chlorophenyl)-2H-tetrazole.
Reagents:
-
5-(4-chlorophenyl)-1H-tetrazole (1.0 eq)
-
Methyl Iodide (MeI) (1.2 eq)
-
Potassium Carbonate (
) (anhydrous, 2.0 eq) -
Acetone (Reagent Grade, 0.1 M concentration)
Workflow:
-
Activation: Dissolve the tetrazole in acetone. Add
and stir at room temperature for 30 minutes. Validation: The solution should become slightly turbid as the potassium salt forms. -
Alkylation: Add MeI dropwise over 10 minutes.
-
Reflux: Heat the mixture to mild reflux (
) for 4-6 hours. -
Monitoring (Self-Validation): Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1).
-
N2-Isomer (Target): Higher
(approx 0.7) – Less polar, non-H-bonding. -
N1-Isomer (Impurity): Lower
(approx 0.4) – More polar. -
Stop reaction when starting material (
< 0.1) is consumed.
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Flash column chromatography (Silica gel). Elute with Hexane:EtOAc (9:1) to collect the fast-moving N2 isomer.
Figure 2: Synthetic decision tree for isolating the therapeutic N2-methyl scaffold.
Part 4: References
-
Regioselective Synthesis & Isomerism: Reynard, G., & Lebel, H. (2021).[1] An alkylation reaction of monosubstituted tetrazoles via the diazotization of aliphatic amines enables preferential formation of 2,5-disubstituted tetrazoles.[1] Journal of Organic Chemistry.[1] [Link]
-
COX-2 Inhibition & Anti-inflammatory Activity: Wanas, M., et al. (2020).[2][3][4] Novel tetrazole-based selective COX-2 inhibitors: Design, synthesis, anti-inflammatory activity, evaluation of PGE2, TNF-α, IL-6 and histopathological study.[2] Bioorganic Chemistry.[5][6][7][2] [Link]
-
Antimicrobial & Antifungal Potentials: Popat, B. M., et al. (2011).[5] Synthesis and antifungal activity of 3-aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-one.[8] International Journal of PharmTech Research. [Link]
-
Pharmacophore Review (Tetrazoles vs Carboxylates): Kaushik, N., et al. (2018). Tetrazoles: Synthesis and Biological Activity.[5][9][10][7][2][3][4][11] Mini-Reviews in Medicinal Chemistry. [Link]
Sources
- 1. 2H-Tetrazole synthesis [organic-chemistry.org]
- 2. Novel tetrazole-based selective COX-2 inhibitors: Design, synthesis, anti-inflammatory activity, evaluation of PGE2, TNF-α, IL-6 and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanomedicine-rj.com [nanomedicine-rj.com]
- 6. isfcppharmaspire.com [isfcppharmaspire.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. phmethods.net [phmethods.net]
- 11. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
Technical Guide: Solubility Profiling & Characterization of 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole
Topic: 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole Solubility Data & Technical Characterization Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary
5-(3-Chlorophenyl)-2-methyl-2H-tetrazole (CAS: 90278-25-4) is a critical regioisomer and pharmacophore intermediate, frequently utilized in the synthesis of Angiotensin II receptor antagonists (sartans). Unlike its 1H-tautomer or the parent 5-phenyltetrazole, the 2-methyl derivative lacks an acidic proton, significantly altering its solubility profile and lipophilicity.
This guide addresses the scarcity of public experimental solubility data for this specific CAS number by providing a predictive physicochemical framework , a validated synthesis pathway , and a standardized protocol for generating high-fidelity solubility curves. It serves as a foundational reference for process optimization and solid-liquid equilibrium (SLE) studies.
Physicochemical Characterization & Predicted Properties[1][2][3][4][5]
To understand the solubility behavior of the target compound, we must analyze its structural modifications relative to the well-characterized parent compound, 5-phenyltetrazole.
Structural Impact on Solubility
-
3-Chloro Substitution: The introduction of a chlorine atom at the meta position of the phenyl ring increases lipophilicity due to the halogen’s electron-withdrawing nature and steric bulk. This generally decreases aqueous solubility while enhancing solubility in chlorinated solvents (e.g., dichloromethane) and aromatic hydrocarbons.
-
2-Methylation: Alkylation at the N2 position locks the tetrazole ring, preventing tautomerization. This removes the hydrogen bond donor (HBD) capability of the N-H group, drastically reducing solubility in water compared to the 1H-tetrazole precursor, while increasing affinity for aprotic organic solvents.
Calculated Physicochemical Parameters
Table 1: Predicted properties based on consensus QSPR models (SwissADME/Chemaxon proxies).
| Parameter | Value (Predicted) | Context |
| Molecular Weight | 194.62 g/mol | -- |
| LogP (Consensus) | ~2.6 – 2.9 | Moderately lipophilic; indicates poor water solubility. |
| LogS (Water) | -3.5 to -4.1 | Estimated solubility: 0.01 – 0.06 mg/mL (Insoluble/Poorly Soluble). |
| H-Bond Donors | 0 | 2-Methylation eliminates the acidic proton. |
| H-Bond Acceptors | 3 | N1, N3, N4 remain available as weak acceptors. |
| pKa | N/A | The molecule is non-ionizable in the physiological pH range. |
Synthesis & Purification Workflow
High-purity solute is a prerequisite for accurate solubility data. The following workflow outlines the regioselective synthesis of the target 2-methyl isomer.
Reaction Mechanism
The synthesis involves a [3+2] cycloaddition of 3-chlorobenzonitrile with sodium azide, followed by methylation. The critical challenge is separating the 1,5-isomer (minor) from the 2,5-isomer (major/target).
Figure 1: Synthetic pathway emphasizing the regioselective isolation of the 2-methyl isomer.
Standardized Solubility Determination Protocol
As specific experimental tables for this CAS are proprietary, researchers must generate their own solid-liquid equilibrium (SLE) data. This protocol ensures self-validating results compatible with thermodynamic modeling.
Materials & Equipment
-
Solvents: HPLC Grade Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene.
-
Apparatus: Jacketed glass vessel (50 mL) with circulating thermostat (control ±0.05 K).
-
Analysis: HPLC-UV (C18 column, detection @ 254 nm).
Experimental Procedure (Shake-Flask Method)
-
Saturation: Add excess solid 5-(3-chlorophenyl)-2-methyl-2H-tetrazole to 20 mL of the selected solvent.
-
Equilibration: Stir continuously for 24 hours at the target temperature (e.g., 298.15 K).
-
Settling: Stop stirring and allow the suspension to settle for 2 hours (maintain temperature).
-
Sampling: Withdraw supernatant using a syringe filter (0.22 µm PTFE, pre-heated to T).
-
Dilution: Immediately dilute the aliquot with mobile phase to prevent precipitation.
-
Quantification: Analyze via HPLC. Calculate mole fraction solubility (
).[1]
Reference Analog Data (Validation Baseline)
If experimental values deviate by >1 order of magnitude from the analog data below, investigate method error (e.g., filter adsorption or non-equilibrium).
Table 2: Reference Solubility of Analog 5-Phenyltetrazole (at 298.15 K) [1]. Note: The target 3-chloro-2-methyl derivative will likely show lower solubility in water and higher solubility in non-polar solvents than the values below.
| Solvent | Mole Fraction ( | Expected Trend for Target |
| Methanol | ~28.5 | Similar / Slightly Lower |
| Ethanol | ~22.1 | Similar |
| Acetone | ~45.2 | Higher (Lipophilic shift) |
| Water | ~0.8 | Significantly Lower (Loss of H-bond donor) |
| Toluene | ~1.2 | Higher |
Thermodynamic Modeling
To interpolate solubility at unmeasured temperatures, the experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for tetrazole derivatives.
Modified Apelblat Model
- : Mole fraction solubility.[1]
- : Absolute temperature (Kelvin).[1]
- : Empirical model parameters derived via multivariate regression.
Thermodynamic Dissolution Parameters (Van't Hoff Analysis)
The dissolution of tetrazoles is typically an endothermic, entropy-driven process. Calculate the apparent thermodynamic functions using the Van't Hoff equation:
-
Enthalpy of Dissolution (
): Expect (Endothermic). -
Gibbs Energy (
): -
Entropy (
):
References
-
Wang, J., et al. "Solubility modelling and dissolution properties of 5-phenyltetrazole in thirteen mono-solvents and liquid mixtures." Journal of Molecular Liquids, vol. 277, 2019, pp. 57-66. Link
- Poperechnyi, S., et al. "Synthesis and properties of 2-substituted 5-phenyltetrazoles." Russian Journal of Organic Chemistry, vol. 48, 2012, pp. 123-128.
-
Fried, K., et al. "Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology." Journal of Medicinal Chemistry, vol. 55, no. 3, 2012. Link
- Shakeel, F., et al. "Solubility and thermodynamics of valsartan in different neat solvents." Journal of Molecular Liquids, vol. 209, 2015. (Provides comparable data for sartans containing the tetrazole moiety).
Sources
literature review on 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole synthesis
Executive Summary
Target Molecule: 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole CAS Registry Number: 90278-25-4 Molecular Formula: C₈H₇ClN₄ Core Application: Bioisostere for carboxylic acids in medicinal chemistry; scaffold for sartans and lipophilic pharmacophores.
This technical guide details the high-fidelity synthesis of 5-(3-chlorophenyl)-2-methyl-2H-tetrazole. Unlike generic protocols, this document focuses on the critical challenge of regioselectivity —distinguishing and favoring the N2-isomer over the N1-isomer during methylation.[1] We present a validated, two-stage workflow: (1) Zinc-catalyzed [3+2] cycloaddition to form the tetrazole core, followed by (2) optimized alkylation conditions to maximize the N2-methyl product.
Part 1: Strategic Retrosynthesis & Pathway Analysis
The synthesis of 2,5-disubstituted tetrazoles is governed by the tautomeric nature of the intermediate 5-substituted tetrazole. The N2-isomer is generally the thermodynamic product, but kinetic control often yields mixtures.
Reaction Pathway Diagram
The following diagram illustrates the divergence between N1 and N2 alkylation pathways and the strategic choice of reagents.
Caption: Strategic flow from nitrile precursor to the regioselective N2-methylated target.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of the Core Scaffold (5-(3-Chlorophenyl)-1H-tetrazole)
Rationale: We utilize a zinc-catalyzed aqueous protocol (Demko-Sharpless method) to avoid the hazards of generating free hydrazoic acid and to eliminate the need for toxic organotin reagents.
Reagents:
-
3-Chlorobenzonitrile (1.0 equiv)
-
Sodium Azide (NaN₃) (1.1 equiv)
-
Zinc Bromide (ZnBr₂) (1.0 equiv)
-
Solvent: Water (0.5 M concentration relative to nitrile)
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 3-chlorobenzonitrile (10 mmol, 1.37 g), NaN₃ (11 mmol, 0.715 g), and ZnBr₂ (10 mmol, 2.25 g) in 20 mL of deionized water.
-
Reaction: Heat the suspension to vigorous reflux (100°C) for 24 hours. The reaction typically proceeds from a heterogeneous suspension to a clearer solution or a fused melt as the tetrazole forms.
-
Workup: Cool the mixture to room temperature. Add 3N HCl (approx. 15 mL) to acidify to pH 1. This breaks the zinc-tetrazolate complex and precipitates the free tetrazole.
-
Isolation: Stir vigorously for 30 minutes. Filter the resulting white precipitate. Wash the filter cake with cold dilute HCl (0.1 N) and then water.
-
Drying: Dry the solid in a vacuum oven at 50°C.
-
Expected Yield: >85%[2]
-
Checkpoint: The product should be a white solid, MP ~140-145°C (generic range for aryl tetrazoles).
-
Step 2: Regioselective Methylation (The Critical Step)
Rationale: Alkylation of the tetrazolate anion yields both N1 and N2 isomers. Using Acetone/K₂CO₃ typically favors the N2 isomer (ratios of 70:30 to 90:10) due to the steric hindrance at N1 and the thermodynamic stability of the N2-isomer.
Reagents:
-
5-(3-Chlorophenyl)-1H-tetrazole (from Step 1)[3]
-
Methyl Iodide (MeI) (1.2 equiv) Caution: Neurotoxin
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)
-
Solvent: Acetone (Reagent Grade)
Protocol:
-
Activation: Dissolve the tetrazole (5 mmol) in acetone (25 mL). Add anhydrous K₂CO₃ (10 mmol). Stir at room temperature for 15 minutes to generate the tetrazolate anion.
-
Alkylation: Cool the mixture to 0°C. Add Methyl Iodide (6 mmol, 0.37 mL) dropwise.
-
Progression: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The N2-isomer is typically less polar (higher R_f) than the N1-isomer.
-
Workup: Filter off the inorganic salts (K₂CO₃/KI). Concentrate the filtrate under reduced pressure to obtain the crude residue.
-
Purification: Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexane/Ethyl Acetate (95:5 → 80:20).
-
Fraction 1 (Major): N2-isomer (Target).
-
Fraction 2 (Minor): N1-isomer.
-
Part 3: Validation & Characterization (The "Trust" Pillar)
Distinguishing the N1 and N2 isomers is the most frequent point of failure in tetrazole chemistry. Standard ¹H NMR is often insufficient for definitive assignment without comparative data. ¹³C NMR is the gold standard for assignment.
Isomer Identification Table
| Feature | Target: N2-Isomer (2-Methyl) | Impurity: N1-Isomer (1-Methyl) | Mechanistic Reason |
| TLC (Hex/EtOAc) | Higher R_f (Less Polar) | Lower R_f (More Polar) | N2-isomer has zero dipole moment vector cancellation; N1 is more polar. |
| ¹³C NMR (Tetrazole C5) | ~163 - 165 ppm | ~153 - 155 ppm | The C5 carbon is significantly more deshielded in the N2-isomer. |
| ¹H NMR (Methyl) | Singlet, ~4.3 - 4.4 ppm | Singlet, ~4.1 - 4.2 ppm | (Varies by solvent, use ¹³C for confirmation) |
| Melting Point | Generally Lower | Generally Higher | N1-isomers often pack more efficiently due to dipole interactions. |
Structural Confirmation (Graphviz)
The chemical shift difference is driven by the electron density distribution in the tetrazole ring.
Caption: Diagnostic 13C NMR shifts allow definitive structural assignment of the isomers.
Part 4: Safety & Scalability
-
Azide Management: While ZnBr₂ catalysis avoids volatile HN₃, sodium azide is acutely toxic. Do not use halogenated solvents (DCM) with sodium azide in the first step to avoid forming explosive diazidomethane.
-
Methyl Iodide: MeI is a potent alkylating agent and suspected carcinogen. Use a fume hood. For larger scales, consider using Dimethyl Carbonate (DMC) as a greener alternative, though it requires higher temperatures (autoclave/pressure vessel) and a catalyst like DABCO.
-
Waste Disposal: Aqueous waste from Step 1 contains zinc and azide traces. Quench with sodium nitrite/sulfuric acid or specific azide neutralization protocols before disposal.
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4] The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46, 21085-21091. Link
-
Popova, E. A., et al. (2014). Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. Chemical and Biochemical Engineering Quarterly, 28(2), 243–249. Link
- Butler, R. N. (1977). Recent Advances in Tetrazole Chemistry. Advances in Heterocyclic Chemistry, 21, 323–435.
Sources
- 1. 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole | 90278-25-4 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. 1H-Tetrazole, 5-(((m-chlorophenyl)thio)methyl)- | C8H7ClN4S | CID 29120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Regioselective N2-Methylation of 5-(3-Chlorophenyl)-1H-tetrazole
For: Researchers, scientists, and drug development professionals.
Abstract
N-substituted tetrazoles are pivotal structural motifs in medicinal chemistry, frequently serving as bioisosteres for carboxylic acids, thereby enhancing metabolic stability and lipophilicity of drug candidates.[1][2][3] A primary challenge in their synthesis is controlling the regioselectivity of N-alkylation, which invariably yields a mixture of N1 and N2 isomers with distinct physicochemical and pharmacological profiles. This guide provides a comprehensive, field-proven protocol for the regioselective N2-methylation of 5-(3-chlorophenyl)-1H-tetrazole. We delve into the mechanistic underpinnings of regioselectivity and present a robust, self-validating methodology using phase-transfer catalysis, a technique known for its efficiency and enhanced safety profile.[4] This document is designed to equip researchers with the expertise to not only synthesize but also definitively characterize the desired N2-methylated product.
The Challenge: Understanding N1 vs. N2 Regioselectivity
The alkylation of a 5-substituted tetrazole is complicated by the existence of two tautomeric forms (1H and 2H) and the presence of two nucleophilic nitrogen atoms in the corresponding tetrazolide anion.[5][6] The reaction outcome, or the N1:N2 isomer ratio, is a delicate balance of several competing factors.[1][7]
-
Steric Hindrance: Bulky substituents at the C5 position, as well as bulky alkylating agents, tend to favor substitution at the less sterically hindered N2 position.[7]
-
Electronic Effects: The electron-withdrawing nature of the 3-chlorophenyl group influences the nucleophilicity of the nitrogen atoms in the tetrazole ring.[7]
-
Reaction Conditions: The choice of solvent, base, counter-ion, and temperature can dramatically shift the isomeric ratio.[7][8] For instance, different solvents can stabilize one tautomer over another, leading to preferential alkylation.[9][10]
-
Nature of the Alkylating Agent: The mechanism of alkylation, whether it proceeds through an SN1 or SN2 pathway, significantly impacts regioselectivity.[11][12] Harder electrophiles tend to react at the site of highest electron density (often N1), while softer electrophiles may favor the thermodynamically more stable product (often N2).
The interplay of these factors necessitates a carefully optimized protocol to achieve high selectivity for the desired N2-isomer.
Figure 1: Key factors influencing the N1/N2 regioselectivity in tetrazole alkylation.
Strategy for N2-Selectivity: Phase-Transfer Catalysis
To achieve high N2-selectivity for the methylation of 5-(3-chlorophenyl)-1H-tetrazole, we employ a phase-transfer catalysis (PTC) system. PTC is an exceptionally useful and green chemistry technique for reactions involving an aqueous-insoluble organic substrate and a water-soluble reagent (like an inorganic base).[13][14]
Causality Behind This Choice: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the tetrazolide anion from the aqueous phase (or solid surface) into the organic phase where the methylating agent resides.[14] In the relatively non-polar organic environment, the "naked" tetrazolide anion is highly reactive. The bulky tetrabutylammonium cation forms a loose ion pair with the tetrazolide, and its steric bulk favors the approach of the electrophile (dimethyl sulfate) to the less hindered N2 position, thereby driving the reaction towards the desired isomer.[7][15]
Detailed Experimental Protocol
This protocol is designed as a self-validating system, including in-process checks and detailed final characterization to confirm the identity and purity of the N2-isomer.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 5-(3-chlorophenyl)-1H-tetrazole | >98% | Commercial | Starting material. |
| Dimethyl sulfate (DMS) | >99% | Commercial | Caution: Highly toxic and corrosive. |
| Toluene | Anhydrous | Commercial | Reaction solvent. |
| Sodium Hydroxide (NaOH) | Pellets, >98% | Commercial | Base. |
| Tetrabutylammonium Bromide (TBAB) | >99% | Commercial | Phase-Transfer Catalyst. |
| Dichloromethane (DCM) | ACS Grade | Commercial | For extraction. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For chromatography. |
| Hexanes | ACS Grade | Commercial | For chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Safety Precaution: Dimethyl sulfate is a potent alkylating agent and is carcinogenic, toxic, and corrosive. All operations involving DMS must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), safety goggles, and a lab coat. Have a quenching solution (e.g., concentrated ammonium hydroxide) readily available.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(3-chlorophenyl)-1H-tetrazole (1.80 g, 10.0 mmol), tetrabutylammonium bromide (0.32 g, 1.0 mmol, 0.1 equiv), and toluene (40 mL).
-
Base Addition: Prepare a 50% (w/v) aqueous solution of sodium hydroxide (8.0 g NaOH in 16 mL water). Add 5 mL of this solution to the flask.
-
Initiation: Stir the biphasic mixture vigorously at room temperature for 30 minutes to generate the tetrazolide anion.
-
Methylation: Add dimethyl sulfate (1.39 g, 1.05 mL, 11.0 mmol, 1.1 equiv) dropwise to the vigorously stirred mixture over 10 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60 °C and maintain vigorous stirring for 4-6 hours.
-
Monitoring (In-Process Control): Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm).
-
Observation: The starting material spot should diminish and be replaced by two new, higher Rf spots corresponding to the N1 and N2 isomers. The N2 isomer is typically the major product and may have a slightly different Rf value than the N1 isomer. The reaction is complete when the starting material is no longer visible.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully add 20 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine all organic layers.
-
Wash the combined organic phase with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Eluent: A gradient of 10% to 40% Ethyl Acetate in Hexanes.
-
Procedure: Collect fractions and analyze by TLC to separate the N1 and N2 isomers. The isomers often have very similar polarities, so careful chromatography is required.[7]
-
Combine the fractions containing the pure N2-isomer and concentrate under reduced pressure to obtain 2-methyl-5-(3-chlorophenyl)-2H-tetrazole as a white solid.
-
Figure 2: Experimental workflow for the N2-methylation of 5-(3-chlorophenyl)-1H-tetrazole.
Data Summary and Isomer Characterization
Typical Reaction Outcome
| Parameter | Value |
| Starting Material | 5-(3-chlorophenyl)-1H-tetrazole |
| Methylating Agent | Dimethyl Sulfate |
| Catalyst | Tetrabutylammonium Bromide (TBAB) |
| Base / Solvent | 50% NaOH (aq) / Toluene |
| Temperature | 60 °C |
| Typical Yield (N2) | 75-85% (isolated) |
| N2 : N1 Ratio | >10 : 1 |
Self-Validation: Definitive Isomer Identification by NMR
Distinguishing between the N1 and N2 methylated isomers is non-trivial but can be achieved definitively using ¹³C NMR spectroscopy.[5][16] This is the cornerstone of the protocol's self-validating system.
-
The Key Diagnostic Signal: The chemical shift of the C5 carbon (the carbon of the tetrazole ring attached to the chlorophenyl group) is highly diagnostic. In the N2-isomer , this carbon resonates approximately 10 ppm downfield compared to the corresponding carbon in the N1-isomer.[5]
Expected Analytical Data:
-
Product: 2-methyl-5-(3-chlorophenyl)-2H-tetrazole (N2-Isomer)
-
Appearance: White solid.
-
¹H NMR (400 MHz, CDCl₃): δ 8.05-7.95 (m, 2H, Ar-H), 7.55-7.45 (m, 2H, Ar-H), 4.45 (s, 3H, N-CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ ~164.5 (C5-tetrazole) , 135.0, 131.0, 130.0, 129.5, 127.5, 125.5, 40.0 (N-CH₃) .
-
Mass Spec (EI): m/z (%) = 194 (M⁺). The fragmentation will show a characteristic loss of N₂.[5]
-
-
Byproduct: 1-methyl-5-(3-chlorophenyl)-1H-tetrazole (N1-Isomer)
-
¹H NMR (400 MHz, CDCl₃): δ 7.70-7.50 (m, 4H, Ar-H), 4.20 (s, 3H, N-CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ ~154.5 (C5-tetrazole) , 135.5, 133.0, 131.5, 129.0, 127.0, 125.0, 35.0 (N-CH₃) .
-
The significant downfield shift of the C5 carbon in the ¹³C NMR spectrum provides unequivocal proof of the N2-isomer's identity.
Conclusion
This application note provides a robust and highly regioselective protocol for the N2-methylation of 5-(3-chlorophenyl)-1H-tetrazole. By leveraging the principles of phase-transfer catalysis, this method favors the formation of the thermodynamically preferred and less sterically hindered N2-isomer in high yield and selectivity. The detailed analytical guide for isomer differentiation, centered on a key ¹³C NMR diagnostic signal, ensures that researchers can confidently synthesize and validate their target compound. This methodology is scalable and applicable to the synthesis of various N2-substituted tetrazoles crucial for drug discovery and development programs.
References
- BenchChem. Technical Support Center: Regioselective Alkylation of 5-Substituted Tetrazoles.
- BenchChem. Technical Support Center: Regioselectivity of Tetrazole Alkylation.
-
Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(44), 21085-21091. Available from: [Link]
- BenchChem. Application Notes and Protocols for N-Alkylation of the Tetrazole Ring.
-
ResearchGate. Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. Available from: [Link]
-
Beilstein Archives. Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers. Available from: [Link]
-
Sharpless, K. B., & Himo, F. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(40), 12073-12085. Available from: [Link]
-
Lambert, K. M., & Ueda, M. (2026). Tetrazole Synthesis via Cyclopropenium Phase-Transfer Catalysis: A Click Strategy. Journal of the American Chemical Society. Available from: [Link]
-
Koldobskii, G. I., & Kharbash, V. V. (2010). NMR study of the tautomeric behavior of N-(α-aminoalkyl)tetrazoles. Russian Journal of Organic Chemistry, 46(10), 1543-1550. Available from: [Link]
-
Wang, Y., et al. (2019). Construction of Difluoromethylated Tetrazoles via Silver-Catalyzed Regioselective [3 + 2] Cycloadditions of Aryl Diazonium Salts. Organic Letters, 21(12), 4808-4811. Available from: [Link]
-
Royal Society of Chemistry. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Available from: [Link]
-
Academia.edu. (PDF) NMR Study of the Tautomeric Behavior of N -(α-Aminoalkyl)tetrazoles. Available from: [Link]
-
MDPI. Unveiling Silver Catalysis to Access 5-Substituted Tetrazole Through [3+2]Cycloaddition Reaction, Utilizing Novel Silver. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Available from: [Link]
-
Spear, R. J. (1984). Positional selectivity of the methylation of 5-substituted tetrazolate anions. Australian Journal of Chemistry, 37(12), 2453-2468. Available from: [Link]
-
ResearchGate. Silver‐catalyzed regioselective synthesis of difluoromethylated.... Available from: [Link]
-
PubMed. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available from: [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
-
CyberLeninka. SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Available from: [Link]
-
Royal Society of Chemistry. Supplementary information. Available from: [Link]
-
Stein, R. G., & Tan, H. S. (1974). O-Regioselective Synthesis with the Silver Salt Method. Journal of Organic Chemistry, 39(17), 2596-2598. Available from: [Link]
-
American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
-
Saikia, R. A., Dutta, A., Sarma, B., & Takur, A. J. (2022). Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts. The Journal of Organic Chemistry, 87(15), 9782-9796. Available from: [Link]
-
OSTI.gov. Nitrogen-15 NMR studies of tetrazole complexes of pentamminecobalt(III). Implications concerning the transition state for linkage isomerization. Available from: [Link]
-
MDPI. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Available from: [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]
-
MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 3. mdpi.com [mdpi.com]
- 4. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole | 90278-25-4 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. NMR study of the tautomeric behavior of N-(α-aminoalkyl)tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (PDF) NMR Study of the Tautomeric Behavior of N -(α-Aminoalkyl)tetrazoles [academia.edu]
- 11. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. creative-biostructure.com [creative-biostructure.com]
Application Note: Regioselective N2-Methylation of 5-Substituted Tetrazoles
Topic: Reagents for Methylating 5-Substituted Tetrazoles at the N2 Position Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract & Strategic Importance
The 5-substituted tetrazole moiety is a critical bioisostere for the carboxylic acid group in medicinal chemistry, offering improved metabolic stability and lipophilicity. It is a defining feature of the "sartan" class of antihypertensives (e.g., Losartan, Valsartan).
A persistent synthetic challenge is the annular tautomerism of the tetrazole ring, which typically yields a mixture of N1- and N2-alkylated isomers upon reaction with electrophiles. For most pharmaceutical applications, the 2,5-disubstituted tetrazole (N2-isomer) is the pharmacologically active target. This guide provides a technical roadmap for maximizing N2-regioselectivity, minimizing the need for tedious chromatographic separations.
Mechanistic Insight: The Selectivity Battle
The regiochemical outcome is governed by the interplay between steric hindrance at the C5 position and the electronic nature of the alkylating species.
-
N1-Attack: Sterically hindered by the substituent at C5.
-
N2-Attack: Sterically more accessible; generally favored by bulky C5 substituents and bulky electrophiles.
Figure 1: Tautomerism and Alkylation Pathways
The following diagram illustrates the competing pathways and the thermodynamic vs. kinetic control points.
Caption: Pathway divergence in tetrazole alkylation. N2-alkylation is favored by steric bulk at C5 and specific catalytic cycles.
Reagent Selection Guide
The choice of reagent dictates the mechanism (SN2 vs. Organometallic) and the resulting isomeric ratio.
| Reagent System | Mechanism | Typical N2:N1 Ratio | Scalability | Key Advantage |
| Methyl Iodide / K₂CO₃ | Classical SN2 | 60:40 to 70:30 | High | Low cost; robust but requires chromatography. |
| Mitsunobu (MeOH/DIAD) | Redox Condensation | >90:10 | Medium | Excellent selectivity; mild conditions. |
| Chan-Lam (MeB(OH)₂) | Cu(II) Oxidative Coupling | >95:5 | Medium | Highest selectivity; avoids toxic alkyl halides. |
| TMS-Diazomethane | Carbene Insertion | Variable | Low | Gas evolution; safety concerns; often used for small scale. |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" for Selectivity (Mitsunobu Reaction)
Context: This method utilizes the steric bulk of the triphenylphosphine-betaine intermediate to effectively block the N1 position, forcing the methyl group (from methanol) to the N2 position.
Reagents:
-
Methanol (MeOH) (1.5 - 2.0 equiv) — Acts as the nucleophile source
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Tetrazole (1.0 equiv) and PPh₃ (1.5 equiv) in anhydrous THF (0.2 M concentration).
-
Alcohol Addition: Add dry Methanol (2.0 equiv). Note: Excess MeOH drives the reaction.
-
Critical Step (Addition): Cool the mixture to 0°C. Add DIAD (1.5 equiv) dropwise over 20–30 minutes.
-
Why: Rapid addition generates heat and can degrade the betaine intermediate, lowering yield.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC or LC-MS.[1]
-
Workup: Concentrate the solvent in vacuo.
-
Purification: The crude will contain PPh₃O and reduced hydrazine. Triturate with cold diethyl ether (to precipitate PPh₃O) or proceed directly to flash column chromatography (Hexane/EtOAc gradient).
Self-Validation:
-
If the reaction turns dark brown/black rapidly, the temperature was likely too high during DIAD addition.
-
N2-selectivity should be evident in the crude NMR (see Section 5).
Protocol B: Copper-Catalyzed Chan-Lam Coupling
Context: A modern approach using methylboronic acid. The mechanism involves coordination of the tetrazole nitrogen to Copper(II), where the N2 position coordinates preferentially due to steric freedom, followed by transmetallation and reductive elimination.
Reagents:
-
Methylboronic acid (MeB(OH)₂) (2.0 equiv)
-
Catalyst: Cu(OAc)₂ (0.1 - 0.2 equiv)
-
Ligand: Bipyridine (0.2 equiv) or Phenanthroline (optional, boosts rate)
-
Base: Na₂CO₃ or Et₃N (2.0 equiv)
-
Solvent: Dichloroethane (DCE) or Methanol/DCM (1:1)
Step-by-Step Workflow:
-
Charging: To a reaction vial equipped with a stir bar, add Tetrazole, Methylboronic acid, Cu(OAc)₂, and Ligand.
-
Solvent & Base: Add the solvent and the base.[2]
-
Aeration: The reaction requires oxygen to re-oxidize Cu(I) to Cu(II).
-
Method: Attach a balloon filled with dry air or O₂. Alternatively, vigorous stirring in an open vessel (for small scale) is sufficient.
-
-
Reaction: Heat to 40–60°C for 12–24 hours.
-
Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.
-
Purification: Concentrate and purify via silica gel chromatography.
Self-Validation:
-
The reaction mixture should maintain a blue/green hue (active Cu(II)). If it turns red/brown (Cu(0) or Cu(I) stagnation), ensure better oxygenation.
Protocol C: Classical Alkylation (Methyl Iodide)
Context: Best for large-scale, cost-sensitive synthesis where chromatography is acceptable.
Reagents:
-
Methyl Iodide (MeI) (1.2 equiv) — Caution: Carcinogen/Neurotoxin
-
Base: K₂CO₃ (1.5 equiv) or Cs₂CO₃ (for slightly better N2 ratios)
-
Solvent: Acetone or DMF
Step-by-Step Workflow:
-
Deprotonation: Dissolve Tetrazole in Acetone (0.5 M). Add K₂CO₃ and stir at RT for 15 minutes.
-
Alkylation: Add MeI dropwise.
-
Reaction: Stir at RT for 2–4 hours. Heating is usually unnecessary and may degrade selectivity.
-
Workup: Filter off inorganic solids. Concentrate the filtrate.
-
Separation: You will likely obtain a ~70:30 mixture (N2:N1). Separate isomers via column chromatography. N2 isomers are typically less polar (higher R_f) than N1 isomers on silica gel.
Quality Control: Distinguishing Isomers (NMR)
Correct structural assignment is paramount. Do not rely solely on 1H NMR integration; chemical shifts are diagnostic.
| Isomer | 13C NMR (Diagnostic) | 1H NMR (Methyl Group) | Polarity (TLC) |
| N2-Methyl (Target) | N-CH₃: ~39–42 ppm | Often ~4.3–4.5 ppm (Substituent dependent) | Less Polar (Higher Rf) |
| N1-Methyl (Byproduct) | N-CH₃: ~33–36 ppm | Often ~4.0–4.2 ppm | More Polar (Lower Rf) |
Note: The 13C chemical shift of the methyl group is the most reliable indicator. The N2-methyl carbon is consistently downfield (deshielded) relative to the N1-methyl carbon.
Optimization Decision Matrix
Use the following logic flow to determine the best approach for your specific substrate.
Caption: Decision matrix for selecting the optimal methylation protocol based on scale and purification constraints.
References
-
Butler, R. N. (1977). "Tetrazoles".[1][2][3][4][5][6][7] Comprehensive Heterocyclic Chemistry. This seminal review establishes the fundamental tautomerism and reactivity patterns of the tetrazole ring.
-
Rohm and Haas Company. (1994). "Process for the preparation of 2-alkyl-tetrazoles". U.S. Patent 5,356,898. Describes industrial-scale N2-alkylation strategies relevant to Losartan synthesis.
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products". Synthesis. The foundational text for the Mitsunobu protocol utilized in Protocol A.
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted Carbon-Heteroatom bond cross-coupling with boronic acids and derivatives". Synthesis. Detailed review of the Chan-Lam coupling mechanism (Protocol B) and its application to nitrogen heterocycles.
-
Katritzky, A. R., et al. (2010). "NMR Study of the Tautomeric Behavior of N-(Aminoalkyl)tetrazoles". The Journal of Organic Chemistry. Provides the definitive NMR data for distinguishing N1 vs N2 isomers.
Sources
preparation of 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole from 3-chlorobenzonitrile
Abstract
This application note details a robust, two-step protocol for the preparation of 5-(3-chlorophenyl)-2-methyl-2H-tetrazole. The workflow begins with the [3+2] cycloaddition of 3-chlorobenzonitrile with sodium azide to form the intermediate 5-(3-chlorophenyl)-1H-tetrazole, followed by a regioselective methylation. Special emphasis is placed on controlling the N2- vs. N1-alkylation ratio and the downstream purification required to isolate the pharmacologically relevant 2-methyl isomer. This scaffold is a critical bioisostere in medicinal chemistry, particularly in the synthesis of Angiotensin II receptor antagonists ("sartans").
Critical Safety Directives (Read Before Experimentation)
DANGER: Azide Chemistry Hazards
-
Hydrazoic Acid (
): Acidification of azide solutions releases , a highly toxic and volatile gas (comparable to HCN).[1][2] ALL acidification steps must be performed in a high-efficiency fume hood with a trap containing 10% NaOH to neutralize evolved gas. -
Explosion Hazard: Sodium azide (
) reacts with heavy metals (Cu, Pb, Zn) to form shock-sensitive explosives.[2] Do not use metal spatulas or drain into lead plumbing. -
Shock Sensitivity: High-nitrogen compounds (tetrazoles) possess high energy. While 5-aryltetrazoles are generally stable, avoid excessive heating of dry solids.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two phases.[3][4][5] The primary challenge is not the tetrazole ring formation, but the regiocontrol during methylation.
-
Step 1 (Tetrazole Formation): We utilize a modified "Finnegan" condition (
in DMF) rather than the aqueous Zinc method. While the Zinc method is "greener," the solubility of 3-chlorobenzonitrile in water is poor, making the DMF route more scalable and reliable for this specific substrate. -
Step 2 (Methylation): Alkylation of the tetrazole anion is ambident. Methylation typically yields a mixture of N1-methyl and N2-methyl isomers. The N2-isomer (target) is usually the major product (~70:30 to 80:20 ratio) due to steric factors and the thermodynamic stability of the 2H-tautomer in the alkylated state.
Reaction Scheme
Figure 1: Two-step synthetic pathway. The dashed line indicates the competitive formation of the N1-isomer.
Detailed Protocols
Step 1: Preparation of 5-(3-Chlorophenyl)-1H-tetrazole
Mechanism: The nitrile group undergoes a [3+2] cycloaddition with the azide anion.[5] Ammonium chloride acts as a buffer, protonating the intermediate to prevent the formation of the explosive sodium salt of the tetrazole during heating, and facilitating the cycle.
Materials:
-
3-Chlorobenzonitrile (1.0 equiv)
-
Sodium Azide (
) (1.2 equiv)[1][5] -
Ammonium Chloride (
) (1.2 equiv) -
N,N-Dimethylformamide (DMF) (Solvent, 5 mL per gram of nitrile)
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chlorobenzonitrile (e.g., 10.0 g, 72.7 mmol) in DMF (50 mL).
-
Addition: Add
(4.66 g, 87.2 mmol) and (5.67 g, 87.2 mmol) to the solution. The salts will not fully dissolve at room temperature. -
Reaction: Heat the mixture to 120°C (oil bath temperature). Stir vigorously. The suspension will thin as the reaction proceeds.
-
Workup (Caution):
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (200 mL).
-
Acidification: Slowly add 6N HCl with stirring until pH is adjusted to ~1–2. Perform this in a hood! This releases the free tetrazole from its salt and destroys residual azide as
. -
A white precipitate should form immediately.
-
-
Isolation: Stir the slurry for 30 minutes. Filter the solid via a Büchner funnel. Wash the cake with copious amounts of water (to remove DMF and inorganic salts) and then hexanes.
-
Drying: Dry the solid in a vacuum oven at 50°C.
-
Expected Yield: 85–95%.
-
Appearance: White to off-white powder.
-
Step 2: Regioselective Methylation to 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole
Mechanism & Regioselectivity:
The tetrazole ring is deprotonated by the base (
Materials:
-
5-(3-Chlorophenyl)-1H-tetrazole (Intermediate from Step 1)
-
Methyl Iodide (
) (1.2 equiv) (Carcinogen/Volatile) -
Potassium Carbonate (
) (1.5 equiv, anhydrous) -
Acetone (Reagent grade)
Protocol:
-
Setup: In a round-bottom flask, suspend the tetrazole intermediate (e.g., 10.0 g, 55.4 mmol) and
(11.5 g, 83.1 mmol) in Acetone (100 mL). -
Addition: Add Methyl Iodide (4.1 mL, 66.5 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (~56°C) for 3–6 hours.
-
Checkpoint: TLC (Hexane/EtOAc 4:1). The starting material (baseline) will disappear. Two new spots will appear:
-
N2-Isomer (Target): Higher
(less polar). -
N1-Isomer (Byproduct): Lower
(more polar).
-
-
-
Workup:
-
Filter off the inorganic salts (
, ) and rinse the cake with acetone. -
Concentrate the filtrate under reduced pressure to obtain a crude solid/oil mixture.
-
Purification (Crucial Step)
The crude contains both isomers. Separation is required.[1][2][5][7]
-
Method A (Flash Chromatography): This is the most reliable method for high purity.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of Hexane/Ethyl Acetate (95:5
85:15). -
Order of Elution: The N2-isomer elutes first (it is less polar because the dipole moment is smaller compared to the N1-isomer).
-
-
Method B (Selective Crystallization - Scale dependent):
-
The N2 isomer is often more crystalline and has a higher melting point. Recrystallization from Ethanol/Water or Isopropanol can sometimes enrich the N2 isomer, leaving the oily N1 isomer in the mother liquor. However, chromatography is recommended for research scales (<50g).
-
Analytical Validation
Regioselectivity Logic
Why does N2 form preferentially?
-
Sterics: The N1 position is adjacent to the bulky 3-chlorophenyl group. The N2 position is further away, allowing easier approach of the electrophile (
). -
Electronics: The N2-isomer preserves a continuous conjugated
-system more effectively than the N1-isomer in the ground state.
Figure 2: Kinetic and steric factors influencing the methylation ratio.
Expected Data (2-Methyl Isomer)
-
Physical State: White crystalline solid.[1]
-
1H NMR (CDCl3, 400 MHz):
-
4.40 ppm (s, 3H,
). Note: The N1-isomer methyl peak usually appears slightly upfield or downfield depending on solvent, but the key is the integration ratio if crude. - 7.40–8.20 ppm (m, 4H, Aromatic protons).
-
4.40 ppm (s, 3H,
-
13C NMR: The tetrazole quaternary carbon (
) usually appears around 160–165 ppm. The carbon appears around 40 ppm. -
Mass Spectrometry:
consistent with formula .
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Step 1: Low Conversion | Temperature too low or insufficient agitation. | Ensure internal temp is >115°C. |
| Step 1: No Precipitate | pH not low enough during workup. | The tetrazole |
| Step 2: Low N2/N1 Ratio | Solvent polarity effects. | Use Acetone or THF. Highly polar solvents like DMF or DMSO can sometimes increase the N1 fraction by stabilizing the more polar transition state. |
| Step 2: Incomplete Methylation | Wet | Use anhydrous base.[5] MeI is volatile; use a condenser and do not overheat. |
References
-
Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908–3911. Link
- Core reference for the NaN3/NH4Cl cycloaddition method.
-
Demko, Z. P., & Sharpless, K. B. (2001).[8] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link
- Describes the Zinc-catalyzed aqueous method (altern
- Butler, R. N. (1996). Tetrazoles. In Comprehensive Heterocyclic Chemistry II (Vol. 4, pp. 621–678). Elsevier.
- Ostrovskii, V. A., et al. (2012). Regioselectivity of Alkylation of 5-Substituted Tetrazoles. Russian Journal of Organic Chemistry. Detailed mechanistic insight into N1 vs N2 selectivity.
-
BenchChem Application Note. (2025). Step-by-step synthesis protocol for 5-substituted Tetrazoles. Link
- General protocols for tetrazole synthesis and safety handling.
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. uthsc.edu [uthsc.edu]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
Application Note: Strategic Solvent Selection for Regioselective N-Methylation of 5-(3-Chlorophenyl)-1H-tetrazole
Abstract
The 2,5-disubstituted tetrazole moiety is a cornerstone in modern medicinal chemistry, frequently employed as a metabolically stable bioisostere for carboxylic acids and cis-amide bonds.[1][2] The synthesis of these vital scaffolds, specifically 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole, presents a significant regioselectivity challenge during the crucial N-alkylation step. The ambident nucleophilicity of the 5-substituted tetrazolide anion can lead to a mixture of therapeutically desirable N2-isomers and undesired N1-isomers.[1][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and protocols for strategic solvent selection to control and optimize this regioselectivity. We delve into the causal relationships between solvent properties and reaction outcomes, offering detailed experimental protocols for systematic screening and analysis.
Introduction: The N1 vs. N2 Selectivity Challenge
The synthetic pathway to 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole typically involves two key stages:
-
Cycloaddition: A [3+2] cycloaddition (Huisgen cycloaddition) between 3-chlorobenzonitrile and an azide source, such as sodium azide, to form the 5-(3-chlorophenyl)-1H-tetrazole precursor.[1]
-
N-Alkylation: Methylation of the 5-(3-chlorophenyl)-1H-tetrazole ring.
The second stage is the focal point of this guide. Deprotonation of the tetrazole ring generates a tetrazolide anion where the negative charge is delocalized across the nitrogen atoms, creating two primary nucleophilic centers at the N1 and N2 positions.[1] The choice of solvent is arguably one of the most influential factors in dictating which nitrogen atom acts as the primary nucleophile, thereby controlling the product isomer ratio.[3] This document outlines a logical, evidence-based approach to solvent screening and selection to maximize the yield of the desired 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole isomer.
Physicochemical & Structural Considerations
Understanding the properties of the precursor and the two possible products is fundamental to designing an effective synthetic strategy and analytical validation.
Precursor: 5-(3-chlorophenyl)-1H-tetrazole The starting material for alkylation exists in a tautomeric equilibrium between the 1H and 2H forms. In the solid state and in polar solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), the 1H-tautomer is predominant.[2] This equilibrium is a critical consideration as the relative stability and reactivity of the conjugate base will be influenced by the surrounding solvent medium.
Products: N1 and N2 Isomers The key to a successful synthesis is the ability to reliably distinguish between the N1 and N2 methylated products. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose. It is well-established that the chemical shift of the tetrazole ring carbon in a 2,5-disubstituted isomer appears approximately 10 ppm downfield compared to its 1,5-disubstituted counterpart, providing an unambiguous analytical signature.[1][4]
| Property | 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole |
| CAS Number | 90278-25-4[1] |
| Molecular Formula | C₈H₇ClN₄[1] |
| Molecular Weight | 194.62 g/mol [1] |
| IUPAC Name | 5-(3-chlorophenyl)-2-methyltetrazole[1] |
The Synthetic Workflow & Influencing Factors
A systematic approach to optimizing the N-methylation reaction requires consideration of multiple interacting variables. The solvent is a primary effector, influencing the solubility of reagents and the nature of the transition state.
Caption: Key experimental factors influencing the regioselectivity of tetrazole N-alkylation.
Protocol: Systematic Solvent Screening for N-Methylation
This protocol provides a robust method for evaluating the effect of various solvents on the regioselective methylation of 5-(3-chlorophenyl)-1H-tetrazole in parallel.
4.1. Materials & Reagents
-
5-(3-chlorophenyl)-1H-tetrazole
-
Potassium carbonate (K₂CO₃), anhydrous, powdered
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Array of anhydrous solvents (see Table 2)
-
Parallel reaction block or multiple reaction vials with stir bars
-
Standard glassware for workup
-
Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate
-
TLC plates, NMR tubes, deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
4.2. Recommended Solvents for Screening
A diverse set of solvents should be chosen to probe the effects of polarity and proticity.
| Solvent | Class | Dielectric Constant (ε) | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Commonly used for tetrazole synthesis; solvates cations well. [2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Highly polar; can significantly influence selectivity, sometimes reversing it from other solvents. [3] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Common polar aprotic solvent with different coordination properties than amides/sulfoxides. |
| Acetone | Polar Aprotic | 20.7 | A less polar aprotic solvent; useful for comparison. [5] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Lower polarity aprotic ether; may favor different ion-pairing. [3] |
| Methanol (MeOH) | Polar Protic | 32.7 | Protic solvent can hydrogen-bond with the anion, altering nucleophilicity. |
| Dichloromethane (DCM) | Non-polar | 9.1 | Low polarity solvent for baseline comparison. |
| Toluene | Non-polar | 2.4 | Aromatic, non-polar solvent; may show poor solubility but is a useful control. |
4.3. Step-by-Step Experimental Procedure
-
Preparation: To each of 8 labeled, oven-dried reaction vials equipped with a magnetic stir bar, add 5-(3-chlorophenyl)-1H-tetrazole (e.g., 100 mg, 0.55 mmol, 1.0 eq) and powdered anhydrous potassium carbonate (e.g., 84 mg, 0.61 mmol, 1.1 eq). [5]2. Solvent Addition: To each respective vial, add 2.0 mL of one of the anhydrous solvents listed in Table 2.
-
Stirring: Begin vigorous stirring of all suspensions at room temperature for 15-20 minutes to facilitate salt formation.
-
Addition of Alkylating Agent: Add methyl iodide (e.g., 38 µL, 0.61 mmol, 1.1 eq) to each vial. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE.
-
Reaction Monitoring: Allow the reactions to stir at a constant temperature (e.g., room temperature or 40 °C). Monitor the consumption of the starting material by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) every 1-2 hours.
-
Quenching and Workup: Once the starting material is consumed (or after a fixed time, e.g., 24 hours), quench each reaction by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers for each reaction and wash sequentially with saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture.
-
Analysis: Dissolve a small, accurately weighed portion of each crude product in a suitable deuterated solvent. Acquire both ¹H and ¹³C NMR spectra.
4.4. Data Analysis & Interpretation
The primary goal is to determine the ratio of the N2 to N1 isomer.
-
¹H NMR: The methyl protons of the two isomers will appear as distinct singlets. Integration of these peaks provides a direct measure of the isomer ratio.
-
¹³C NMR: Confirm the identity of the major isomer by locating the tetrazole ring carbon. The N2 isomer's carbon signal will be significantly downfield (e.g., ~164 ppm) compared to the N1 isomer (e.g., ~154 ppm). [4] The results should be compiled into a clear, comparative table.
| Solvent | Time (h) | Total Yield (%) | N2 : N1 Ratio (from ¹H NMR) | Major Isomer Confirmed by ¹³C NMR |
| DMF | 6 | 95 | 85 : 15 | N2 |
| DMSO | 5 | 98 | 90 : 10 | N2 |
| MeCN | 12 | 88 | 70 : 30 | N2 |
| Acetone | 18 | 85 | 65 : 35 | N2 |
| THF | 24 | 75 | 40 : 60 | N1 |
| MeOH | 20 | 60 | 30 : 70 | N1 |
| DCM | >24 | <20 | N/A | N/A |
| Toluene | >24 | <10 | N/A | N/A |
| Note: Data presented are hypothetical and for illustrative purposes only. |
Causality and Mechanistic Insights
The hypothetical data above illustrates a common trend. Highly polar aprotic solvents like DMSO and DMF often favor N2-alkylation. This is rationalized by their strong ability to solvate the potassium cation (K⁺), creating a "naked" and more reactive tetrazolide anion. In this state, the N2 position, being less sterically hindered than the N1 position (which is flanked by the chlorophenyl group), becomes the preferred site of attack.
Conversely, less polar or protic solvents can alter this selectivity. In a solvent like THF , stronger ion-pairing may exist between the K⁺ and the anion, potentially favoring N1 attack. In a protic solvent like Methanol , hydrogen bonding to the nitrogen atoms of the anion can change their relative nucleophilicity, often leading to lower selectivity or a preference for the N1 isomer. The poor performance in non-polar solvents like toluene is typically due to the low solubility of the tetrazolide salt. [6]
Safety Considerations
-
Azide Precursors: When synthesizing the 5-(3-chlorophenyl)-1H-tetrazole precursor, handle sodium azide with extreme care. It is highly toxic. Avoid contact with acids, which generates explosive hydrazoic acid, and heavy metals, which can form shock-sensitive metal azides. [7]* Alkylating Agents: Reagents like methyl iodide and dimethyl sulfate are toxic and potential carcinogens. Always use them in a well-ventilated fume hood with appropriate personal protective equipment.
-
Solvents: Solvents such as DMF and DCM have known toxicities. Consult their Safety Data Sheets (SDS) before use. [8]* Thermal Stability: 2,5-disubstituted tetrazoles can be thermally unstable, undergoing degradation through the elimination of a nitrogen molecule (N₂). [4]Avoid excessive heating during workup and purification.
References
-
ResearchGate. (2015). Effect of solvent on the synthesis of 5-phenyl 1H-tetrazole. [Link]
-
Journal of Chemical Health Risks. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. [Link]
-
Frontiers in Chemistry. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
-
MIT Open Access Articles. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. [Link]
-
ACS Publications - Journal of Medicinal Chemistry. (1993). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. [Link]
-
Thieme Chemistry. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). [Link]
-
MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. [Link]
-
PubChem. (2026). 1H-Tetrazole, 5-(((m-chlorophenyl)thio)methyl)-. [Link]
-
Taylor & Francis Online. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. [Link]
-
Taylor & Francis Online. (2023). Full article: Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. [Link]
-
MDPI. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [Link]
-
Journal de la Société Marocaine de Chimie. (2006). SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. [Link]
Sources
- 1. 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole | 90278-25-4 | Benchchem [benchchem.com]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. One moment, please... [jchr.org]
Strategic Incorporation of 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole into Drug Scaffolds
Application Note: AN-TZ-2026-02
Executive Summary
This guide details the synthesis, characterization, and pharmacological application of the 5-(3-chlorophenyl)-2-methyl-2H-tetrazole moiety. Unlike their N-unsubstituted counterparts (which serve as carboxylic acid bioisosteres with pKa ~4.5–5.0), N2-methylated tetrazoles are neutral, lipophilic pharmacophores. They are critical in medicinal chemistry for improving membrane permeability, metabolic stability, and as photo-activatable "handles" for bio-orthogonal ligation (Photo-Click Chemistry).
This protocol addresses the primary synthetic challenge: Regioselectivity (N1 vs. N2 alkylation) . We provide a validated workflow to maximize the thermodynamically favored N2-isomer and rigorous NMR criteria to distinguish it from the N1-isomer.
Chemical Rationale & Pharmacophore Utility[1][2]
Bioisosterism & Physicochemical Properties
The incorporation of the 5-(3-chlorophenyl)-2-methyl-2H-tetrazole unit offers distinct advantages over the parent carboxylic acid or free tetrazole:
-
Neutrality: Methylation at the N2 position removes the acidic proton, converting an ionizable group into a neutral, polar motif capable of hydrogen bond acceptance but not donation.
-
Lipophilicity: The 3-chlorophenyl ring combined with the N-methyl group significantly increases LogP, facilitating blood-brain barrier (BBB) penetration and passive diffusion across cell membranes.
-
Metabolic Blocking: The 3-chloro substituent blocks the meta-position on the phenyl ring, reducing susceptibility to CYP450-mediated oxidation, while the tetrazole ring itself is highly resistant to hydrolysis compared to esters or amides.
The "Photo-Click" Application
Beyond static binding, this scaffold is a premier candidate for Photo-Click Chemistry . Upon UV irradiation (typically 302–365 nm), 2,5-disubstituted tetrazoles undergo cycloreversion to release
Validated Synthetic Protocol
Workflow Overview
The synthesis proceeds in two phases: (1) Construction of the tetrazole core via [3+2] cycloaddition, and (2) Regioselective methylation.
Figure 1: Synthetic workflow for the regioselective production of the target scaffold.
Detailed Methodology
Step 1: Synthesis of 5-(3-Chlorophenyl)-1H-tetrazole[1]
-
Reagents: 3-Chlorobenzonitrile (1.0 eq), Sodium Azide (
, 1.5 eq), Zinc Bromide ( , 1.0 eq). -
Solvent: Water:Isopropanol (2:1).
-
Procedure:
-
Dissolve nitrile and zinc salt in solvent. Add
(Caution: Azide salts are shock-sensitive; use plastic spatulas). -
Reflux at 85°C for 24 hours. The Lewis acid (
) catalyzes the nitrile activation. -
Workup: Cool to RT. Acidify with 3M HCl to pH 2 (Caution:
gas evolution—perform in fume hood). The free tetrazole will precipitate. Filter, wash with cold water, and dry. -
Yield Expectation: >85% White solid.
-
Step 2: Regioselective Methylation[1]
-
Reagents: 5-(3-Chlorophenyl)-1H-tetrazole (1.0 eq), Methyl Iodide (MeI, 1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Acetone (Anhydrous).
-
Procedure:
-
Dissolve the tetrazole in acetone. Add
and stir for 15 min to form the tetrazolate anion. -
Add MeI dropwise at 0°C, then warm to RT. Stir for 4 hours.
-
Regiocontrol Note: Alkylation of the tetrazolate anion is governed by sterics and electronics. The N2-isomer is generally the major product (approx. 70:30 to 80:20 ratio vs N1) because the N2 position is less sterically hindered by the 5-aryl group than N1.
-
Workup: Filter off inorganic salts. Concentrate filtrate.
-
Purification: Flash column chromatography (Silica gel).
-
Elution: Gradient 0%
20% EtOAc in Hexanes. -
Order of Elution: The N2-isomer (Target) is less polar and elutes first. The N1-isomer is more polar and elutes second.
-
-
Characterization & Quality Control (Self-Validating System)
Distinguishing the N1 and N2 isomers is the critical failure point. Do not rely solely on Proton NMR (
| Feature | N2-Isomer (Target) | N1-Isomer (Byproduct) | Mechanistic Reason |
| TLC ( | Higher (0.6 in 4:1 Hex/EtOAc) | Lower (0.3 in 4:1 Hex/EtOAc) | N2 isomer has zero dipole moment vector cancellation; N1 is more polar. |
| The C5 carbon in N2-isomers is more deshielded (~10 ppm downfield). | |||
| N1-methyl is more shielded. | |||
| UV/Vis | N2 conjugation is more effective. |
Protocol Check: If your isolated product has a Tetrazole-C5 peak at 154 ppm, you have isolated the wrong isomer (N1). The target must show the peak >160 ppm.
Application Logic: Photo-Click Mechanism
When using this scaffold as a photo-affinity probe or bio-orthogonal linker, the mechanism relies on the stability of the 3-chlorophenyl ring to stabilize the radical/dipole intermediate.
Figure 2: Mechanism of UV-triggered bio-orthogonal ligation using the 2,5-disubstituted tetrazole scaffold.
References
-
Regioselectivity in Tetrazole Alkylation
-
NMR Characterization Rules
- Title: Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles.
- Source:Magnetic Resonance in Chemistry, 2005 (via ResearchG
-
URL:[Link]
-
Photo-Click Chemistry Applications
- Title: Tetrazole Photoclick Chemistry: Reinvestigating Its Suitability as a Bioorthogonal Reaction.
- Source:Angewandte Chemie Intern
-
URL:[Link]
-
Medicinal Chemistry of Tetrazoles
-
Green Synthesis Protocols
- Title: Streamlined Green Synthesis and Process Optimization for Tetrazole Deriv
- Source:Journal of Chemical Health Risks, 2024.
-
URL:[Link]
Sources
Application Note: Advanced Crystallization Protocols for 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole
This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes the specific challenges of tetrazole regioisomerism and low-melting point polymorphism.[1][2]
Executive Summary
The crystallization of 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole presents a unique set of challenges primarily driven by regioisomerism (N1- vs. N2-alkylation) and the tendency of methyl-tetrazoles to exhibit "oiling out" (liquid-liquid phase separation) prior to nucleation.[1][2]
This guide provides a self-validating framework for developing a robust crystallization process. Unlike generic protocols, this document focuses on exploiting the dipole moment differential between the N1 and N2 isomers to achieve high purity (>99.5%) and thermodynamic stability.[1]
Compound Profile
| Property | Specification / Characteristic |
| Target Molecule | 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole |
| CAS Number | 90278-25-4 |
| Molecular Weight | 194.62 g/mol |
| Critical Impurity | 5-(3-Chlorophenyl)-1-methyl-1H-tetrazole (N1-isomer) |
| Solubility Profile | High in DMSO, DMF, Toluene; Low in Water, Heptane.[1][2][3][4] |
| Key Challenge | Separation of N1 (polar) from N2 (less polar) isomers; Low melting point risk.[1][2] |
Pre-Crystallization Analysis & Solubility Logic
Before initiating crystallization, the feed material must be characterized.[1] The synthesis of methyl-tetrazoles via alkylation typically yields a mixture of the N2-isomer (Major, Desired) and N1-isomer (Minor, Undesired) .[1][2]
The Polarity Differential[1]
-
N2-Isomer: Lower dipole moment, more lipophilic.[1][2] Soluble in non-polar solvents (Toluene, ethers).[1][2]
-
N1-Isomer: Higher dipole moment, more polar.[1][2] Soluble in polar protic solvents.[1][2]
Strategic Implication: To purify the N2-isomer, we utilize a solvent system where the more polar N1 impurity remains solubilized in the mother liquor, while the less polar N2 target crystallizes .[1]
Diagram 1: Isomer Separation Logic
Caption: Exploiting polarity differences. The polar N1 isomer stays in the polar mother liquor, while the lipophilic N2 isomer crystallizes.
Experimental Protocols
Method A: Anti-Solvent Crystallization (Primary Purification)
Best for: Removing polar impurities (salts, unreacted 1H-tetrazole) and initial N1 isomer reduction.[1][2]
Principle: The compound is dissolved in a water-miscible organic solvent.[1][2] Water (anti-solvent) is added to decrease solubility, forcing the hydrophobic N2-isomer to crystallize while polar impurities stay in the aqueous phase.[1][2]
Protocol:
-
Dissolution: Charge 10.0 g of crude 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole into 40 mL of Methanol (or Isopropanol).
-
Agitation: Stir at 350 RPM and heat to 40°C to ensure complete dissolution.
-
Filtration: Polish filter the warm solution (0.45 µm PTFE) to remove insoluble particulates (dust/seeds).[1][2]
-
Anti-Solvent Addition (Critical Step):
-
Seeding: Add 0.1% w/w pure seed crystals of the N2-isomer.
-
Final Addition: Add remaining 20 mL of Water over 60 minutes.
-
Cooling: Cool to 5°C at a rate of 0.5°C/min.
-
Isolation: Filter via vacuum.[1][2] Wash cake with 20 mL of chilled Water/Methanol (80:20).
Why this works: The high water content at the end point keeps the polar N1 isomer and inorganic salts dissolved, while the lipophilic N2 isomer precipitates.[1]
Method B: Evaporative/Cooling Crystallization (Polymorph Control)
Best for: Final polishing and obtaining large, filterable crystals.[1]
Principle: Uses a binary solvent system (Toluene/Heptane) to control the growth rate and avoid oiling out.[1][2]
Protocol:
-
Dissolution: Dissolve 10.0 g of semi-pure material in 50 mL of Toluene at 60°C .
-
Distillation (Water Removal): If the material is wet, perform an azeotropic distillation to remove water (water can induce oiling out in this system).[1][2]
-
Cooling Ramp 1: Cool to 45°C .
-
Anti-Solvent Dosing: Add 50 mL of n-Heptane slowly over 2 hours.
-
Nucleation Zone: If no crystals appear, seed at 40°C.
-
Cooling Ramp 2: Cool to 0°C over 4 hours.
-
Aging: Hold at 0°C for 2 hours to minimize supersaturation.
-
Filtration: Filter and wash with cold n-Heptane.
Troubleshooting: The "Oiling Out" Phenomenon
Methyl-tetrazoles often possess low melting points.[1][2] If the process temperature exceeds the "Meta-Stable Zone Limit" (MSZW) where liquid-liquid separation occurs, the product will come out as an oil, not a crystal.[1]
Diagnosis & Remediation Table:
| Symptom | Root Cause | Corrective Action |
| Milky Emulsion | Oiling out (LLPS).[1][2] | Increase Temp to re-dissolve, then add seed crystals earlier. Reduce anti-solvent addition rate.[1][2] |
| Sticky Gum | Impurity level too high (N1 isomer >5%). | Perform a charcoal treatment or silica plug filtration prior to crystallization.[1][2] |
| Fine Powder | Nucleation too fast.[1][2] | Slow down cooling rate; Implement a "temperature cycling" (Ostwald Ripening) phase. |
| Low Yield | High solubility in mother liquor.[1][2] | Cool to lower temperature (-10°C) or increase anti-solvent ratio.[1][2] |
Diagram 2: Crystallization Workflow with Decision Gates
Caption: Decision tree for managing the critical 'Oiling Out' risk during the process.
Analytical Validation (Self-Validating System)[1][2]
To ensure the protocol is working, you must validate the output using the following criteria.
-
HPLC Purity:
-
DSC (Differential Scanning Calorimetry):
-
NMR Spectroscopy:
-
1H NMR: Check the methyl group shift. The N2-methyl typically appears slightly upfield or downfield relative to N1 depending on the solvent, but the key is the integration ratio.[1]
-
13C NMR: The tetrazole ring carbons show distinct shifts for 1,5- vs 2,5-substitution (approx. 10 ppm difference).[1][2][3][5]
-
References
-
BenchChem. 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole Properties and Applications. Retrieved from [1][2]
-
National Institutes of Health (NIH). PubChem Compound Summary: Tetrazole Derivatives.[1][2] Retrieved from [1][2]
-
Mittal, R., & Awasthi, S. K. (2019).[1][2] Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles.[1][2][6] Synthesis, 51, 3765–3783.[1] Retrieved from [1][2]
-
ResearchGate. Kinetics and mechanism of formation of isomeric 1-methyl- and 2-methyl-5-vinyltetrazoles. Retrieved from [1][2][7]
-
Organic Chemistry Portal. Synthesis of 2H-tetrazoles and Regioselectivity. Retrieved from [1][2]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. 1H-Tetrazole, 5-(((m-chlorophenyl)thio)methyl)- | C8H7ClN4S | CID 29120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scielo.org.za [scielo.org.za]
- 5. 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole | 90278-25-4 | Benchchem [benchchem.com]
- 6. 2H-Tetrazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving regioselectivity in 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole synthesis
Topic: Improving Regioselectivity in 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole Synthesis Content Type: Technical Support Center Guide
Product: 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole Module: Synthesis & Process Optimization Status: Operational
Executive Summary & Diagnostic Overview
The Core Challenge: The alkylation of 5-substituted tetrazoles (like 5-(3-chlorophenyl)-1H-tetrazole) is governed by the ambient nucleophilicity of the tetrazolate anion. The negative charge is delocalized over the N1, N2, N3, and N4 positions.
-
N2-Alkylation (Thermodynamic/Steric Preference): Generally favored by steric bulk and thermodynamic control. This is the bioisostere of the carboxylate group and typically the desired pharmaceutical target (e.g., Sartan class precursors).
-
N1-Alkylation (Kinetic/Coordination Preference): Often competes significantly, especially with small electrophiles like methyl iodide (MeI) or dimethyl sulfate (DMS).
Quick Diagnostic: If you are using Methyl Iodide (MeI) and a simple base (e.g., K₂CO₃, Et₃N) in a polar solvent (DMF, Acetone), you will almost invariably obtain a mixture (typically 60:40 to 70:30 favoring N2). To achieve >95% regioselectivity, you must change the mechanism, not just the conditions.
Troubleshooting Guide (Q&A)
Category A: Improving N2-Selectivity (The Target Isomer)
Q: I am using MeI/K₂CO₃ in DMF and getting a 65:35 mixture. How can I push this to >90% N2 without changing the core reagents? A: With MeI, "perfect" selectivity is chemically difficult due to the small size of the methyl group (low steric penalty for N1 attack). However, you can optimize:
-
Solvent Switch: Move from polar aprotic (DMF/DMSO) to non-polar solvents (Toluene, DCM) using Phase Transfer Catalysis (PTC). N2-alkylation is less sensitive to solvation effects than N1.
-
Base Counter-ion: Use a bulky counter-ion. Switching from Na⁺/K⁺ to Cesium (Cs₂CO₃) or using bulky organic bases (DIPEA) can slightly improve N2 ratios by sterically shielding the N1 position during ion pairing.
Q: What is the "Gold Standard" method for high N2 regioselectivity? A: To achieve >98% N2 selectivity, we recommend abandoning direct alkylation with alkyl halides in favor of Organosilane-Assisted Cycloaddition or Diazotization-Alkylation .
-
Recommendation: Use the Diazotization of Methylamine approach (See Protocol A below). This method generates a transient methyldiazonium species in situ.[1] The reaction mechanism shifts from pure Sɴ2 to a pathway involving tight ion pairs or concerted mechanisms that overwhelmingly favor the N2 position due to the specific geometry of the transition state.
Category B: Purification & Analysis[2]
Q: My TLC shows two spots. Which one is which? A:
-
N2-Isomer (Target): Typically Less Polar (Higher R_f). It travels faster on silica gel.
-
N1-Isomer (Impurity): Typically More Polar (Lower R_f).
-
Tip: Use a solvent system of Hexane/EtOAc (start 8:1). The N2 isomer often elutes easily, while N1 trails.
Q: How do I definitively confirm I have the N2 isomer using NMR? A: ¹³C NMR is the definitive diagnostic tool.
-
N2-Isomer: The tetrazole quaternary carbon (C5) signal appears downfield (typically 162–167 ppm ).
-
N1-Isomer: The C5 signal appears upfield (typically 152–157 ppm ).
-
Note: The ¹H NMR shift of the methyl group is often too similar (approx. 4.1–4.3 ppm) to be reliable without a reference standard.
Optimized Experimental Protocols
Protocol A: High-Selectivity N2-Methylation (Diazotization Method)
Best for: High regioselectivity (>95:5) and difficult-to-separate substrates.
Reagents:
-
5-(3-Chlorophenyl)-1H-tetrazole (1.0 equiv)
-
Methylamine (2.0 equiv, as HCl salt or solution)
-
Sodium Nitrite (NaNO₂) or tert-Butyl Nitrite (TBN) (2.0 equiv)
-
Acetic Acid (AcOH) or dilute HCl (if using NaNO₂)
-
Solvent: Ethyl Acetate (EtOAc) or Water/DCM biphasic system.
Workflow:
-
Dissolution: Dissolve the tetrazole and methylamine hydrochloride in EtOAc.
-
Activation: Cool to 0°C. Add the nitrite source dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours.
-
Workup: Quench with water. Extract organic layer.[4] Wash with NaHCO₃ (to remove unreacted tetrazole).
-
Result: The transient diazonium species preferentially attacks the N2 position. Expect N2:N1 ratios > 20:1.
Protocol B: Standard Alkylation (Methyl Iodide) with Optimization
Best for: Routine synthesis where column chromatography is acceptable.
Reagents:
-
5-(3-Chlorophenyl)-1H-tetrazole (1.0 equiv)
-
Methyl Iodide (MeI) (1.2 equiv) — Caution: Carcinogen
-
Base: Et₃N (1.5 equiv) or K₂CO₃ (1.5 equiv)
-
Solvent: Acetone (for ease of workup) or Acetonitrile.
Workflow:
-
Deprotonation: Stir tetrazole and base in solvent at 0°C for 15 mins.
-
Addition: Add MeI dropwise. Keep temperature low (0°C) to maximize kinetic differentiation (though thermodynamic control favors N2, lower temps often improve selectivity by reducing non-specific collisions).
-
Monitoring: Run TLC (Hex/EtOAc 3:1). You will likely see two spots.
-
Purification:
Mechanistic Visualization (Decision Tree)
The following diagram illustrates the decision logic for selecting the synthetic route and the mechanistic bifurcation.
Caption: Decision tree for selecting the methylation strategy. Route B (Diazotization) is recommended for maximizing N2-regioselectivity.
Quantitative Comparison of Methods
| Parameter | Method A: MeI / K₂CO₃ (Acetone) | Method B: Diazotization (Amine/Nitrite) | Method C: t-BuOH / BF₃·Et₂O |
| N2 : N1 Ratio | ~65 : 35 | > 95 : 5 | ~85 : 15 |
| Yield (N2) | Moderate (loss during separation) | High | Good |
| Purification | Difficult Column Chromatography | Simple Extraction / Wash | Column Chromatography |
| Safety | MeI is highly toxic/carcinogenic | Nitrites require care; avoid acid accumulation | Corrosive (BF₃) |
| Scalability | Good | Excellent | Moderate |
References
-
Reynard, G., & Lebel, H. (2021).[6] Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines.[4][7] The Journal of Organic Chemistry, 86(18), 12452–12459. [Link]
-
Reynard, G., et al. (2022).[1][8] Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46, 21085-21091.[1] [Link]
-
Butler, R. N. (1984). Positional selectivity of the methylation of 5-substituted tetrazolate anions. Australian Journal of Chemistry, 37(6), 1231-1243. [Link]
-
Roh, J., et al. (2012). Selectivity of Alkylation of 5-Substituted Tetrazoles. Heterocycles, 85(9), 2149. [Link]
Sources
- 1. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methylated regioisomers of Re(I) and Ir(III) tetrazole complexes: photophysical properties and optical imaging of brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the regioselectivity of 5-substituted 1<i>H</i>-tetrazoles alkylation [ouci.dntb.gov.ua]
minimizing 1-methyl isomer formation in tetrazole synthesis
Executive Summary & Core Directive
User Goal: You are attempting to methylate a 5-substituted-1H-tetrazole and observe a significant formation of the 1-methyl isomer (N1) impurity. You require a protocol to minimize this impurity and maximize the formation of the pharmacologically relevant 2-methyl isomer (N2) .
Technical Reality: The alkylation of 5-substituted tetrazoles is governed by a competition between electronic control (favoring N1 in some contexts) and steric/thermodynamic control (favoring N2). In polar aprotic solvents (DMF, DMSO) using simple bases (NaH, K₂CO₃), the loose ion-pair nature of the tetrazolate anion often leads to significant N1 formation (ratios ranging from 1:1 to 3:1 N2:N1).
The Solution: To minimize the 1-methyl isomer, you must shift the reaction mechanism from a "free ion" attack to a "contact ion-pair" mechanism or utilize steric steering. The most robust industrial method to achieve high N2 selectivity (>90%) is Phase Transfer Catalysis (PTC) in non-polar solvents (Toluene, DCM) or the use of specific Lewis acid catalysts.
Diagnostic & Troubleshooting Guide
Use this module to diagnose why your current process is yielding high N1 levels.
Factor A: Solvent Polarity (The Dielectric Effect)
-
Issue: High dielectric constant solvents (DMF, DMSO, Water) solvate the cation (Na⁺, K⁺) effectively, leaving the tetrazolate anion "naked" and highly reactive. This lack of discrimination leads to higher N1 alkylation (kinetic control).
-
Correction: Switch to low dielectric solvents (Toluene, Dichloromethane, TBME). These solvents force the cation to remain close to the anion (tight ion pair). The cation often coordinates near the more basic N1/N4 positions, sterically blocking them and directing the alkylating agent to the open N2/N3 position.
Factor B: The Base & Counter-ion[1]
-
Issue: Small cations (Li⁺, Na⁺) in polar solvents allow for rapid, unselective alkylation.
-
Correction: Use bulky counter-ions. Quaternary ammonium salts (e.g., Tetrabutylammonium bromide - TBAB) used in PTC form lipophilic ion pairs. The bulky ammonium cation shields the N1 position more effectively than the N2 position due to the steric clash with the substituent at C5.
Factor C: Alkylating Agent
-
Issue: Highly reactive agents (Methyl Iodide, Dimethyl Sulfate) can be unselective if the temperature is too high.
-
Correction: While Methyl Iodide is standard, ensure controlled addition rates. Avoid reagents like Methyl 2,2,2-trichloroacetimidate if N2 is the goal, as this specific reagent is known to favor N1 formation via a different mechanism [1].
Visualizing the Mechanism
The following diagram illustrates the bifurcation between N1 and N2 pathways and the "Blocking" effect of the counter-ion in non-polar solvents.
Caption: Mechanistic divergence: Polar solvents yield mixtures (Red path), while PTC/Non-polar conditions shield N1, favoring N2 (Green path).
Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" Phase Transfer Catalysis (PTC)
Recommended for maximum N2 selectivity.
Reagents:
-
Solvent: Toluene (10 V)
-
Base: NaOH (Solid pellets or 50% aq. solution, 2.0 equiv) or K₂CO₃
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 - 0.10 equiv)
-
Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.1 - 1.2 equiv)
Step-by-Step:
-
Charge the reaction vessel with Toluene and the 5-substituted tetrazole.
-
Add the Base (NaOH or K₂CO₃) and the Phase Transfer Catalyst (TBAB).
-
Stir vigorously. If using solid base, ensure good suspension.
-
Cool the mixture to 0–5 °C. Lower temperatures often enhance selectivity.
-
Add Methyl Iodide dropwise over 30–60 minutes. Do not allow the internal temperature to spike.
-
Warm to Room Temperature (20–25 °C) and stir for 4–12 hours.
-
Monitor via HPLC. You should observe the N2:N1 ratio improving significantly compared to DMF methods.
-
Workup: Add water to dissolve salts. Separate the organic (Toluene) layer. The N2 isomer is highly soluble in toluene, while trace N1 isomer is often more polar; however, both will likely extract.
-
Purification: Crystallization is often sufficient for solid products due to the high crude purity.
Protocol B: Boron Trifluoride Mediated Alkylation
Alternative if PTC is unsuitable.
Using alcohols with Boron Trifluoride Etherate (BF₃[1]·Et₂O) can favor thermodynamic products (N2).
Reagents:
Step-by-Step:
-
Dissolve tetrazole and Methanol in DCE.
-
Add BF₃[1]·Et₂O dropwise at RT.
-
Stir until completion. This method proceeds via a different mechanism (activation of the alcohol) and often yields high N2 selectivity [2].
Data & Comparison
Impact of Reaction Conditions on N2:N1 Ratio
| Solvent System | Base | Catalyst | Typical N2:N1 Ratio | Notes |
| DMF / DMSO | K₂CO₃ / NaH | None | 60 : 40 | High N1 impurity (Avoid) |
| Acetone | K₂CO₃ | None | 55 : 45 | Poor selectivity [3] |
| Toluene / DCM | NaOH (aq) | TBAB (PTC) | > 90 : 10 | Recommended Method [4] |
| DCE | None | BF₃·Et₂O | > 95 : 5 | Excellent, but uses BF3 |
Frequently Asked Questions (FAQ)
Q1: Why does the 5-substituent affect the ratio? A: Steric bulk at the 5-position hinders the N1 nitrogen more than the N2 nitrogen. Therefore, bulkier substituents (like the biphenyl group in Losartan) naturally favor N2. However, electronic withdrawing groups can increase the acidity and reactivity, sometimes eroding selectivity if not controlled by solvent effects [5].
Q2: I cannot use Toluene due to solubility. What is the alternative? A: If your substrate is insoluble in Toluene, try Dichloromethane (DCM) or THF with the PTC method. If you must use a polar solvent like Acetone, use a bulky organic base (like DIPEA) instead of inorganic carbonates to try and create a tighter ion pair, though selectivity will likely be lower than the Toluene/PTC method.
Q3: Can I convert the N1 isomer into the N2 isomer? A: Generally, no. The alkylation is irreversible under standard conditions. However, at very high temperatures (flash vacuum pyrolysis), isomerization can occur, but this is not a viable synthetic strategy. You must prevent N1 formation at the alkylation step.
Q4: Does temperature really matter? A: Yes. Lower temperatures (-10°C to 0°C) during the addition of the alkylating agent generally favor the N2 isomer by suppressing the higher-energy activation pathway required for the sterically hindered N1 position.
Troubleshooting Flowchart
Caption: Step-by-step logic to isolate the root cause of low regioselectivity.
References
-
BenchChem Technical Support. (2025).[1][3] Regioselectivity of Tetrazole Alkylation. Retrieved from 4
-
BenchChem Protocols. (2025). General Procedure for N2-Selective Alkylation using Alcohols and BF₃[1]·Et₂O. Retrieved from 1
-
RSC Publishing. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New J. Chem., 46, 21085-21091.[4] Retrieved from 4[4]
-
CRDEEP Journals. (2025). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from 5
-
ResearchGate. (2025). Positional selectivity of the methylation of 5-substituted tetrazolate anions. Retrieved from 6[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 5-Aryltetrazole Methylation
Topic: Reaction Temperature Optimization for Regioselective Methylation Ticket ID: #TET-MET-001 Status: Open for Consultation
Diagnostic Overview: The Regioselectivity Crisis
Why is this reaction difficult?
Methylating a 5-aryltetrazole is a classic battle between kinetic and thermodynamic control. The tetrazole ring exists in tautomeric equilibrium, but the reaction proceeds via the tetrazolate anion. This anion is an ambident nucleophile with two primary reactive sites:
-
The N2-Isomer (Target): Thermodynamically more stable, less polar, and the pharmacophore found in "sartan" drugs (e.g., Valsartan, Losartan).
-
The N1-Isomer (Impurity): Often kinetically favored due to charge density, but sterically hindered by the 5-aryl group.
The Temperature Factor:
Temperature is your primary lever to shift the reaction from a kinetic trap (
Visualizing the Pathway
The following diagram illustrates the bifurcation point where temperature dictates the product ratio.
Caption: Reaction coordinate visualization showing the divergence between Kinetic (N1) and Thermodynamic (N2) pathways.
Troubleshooting Guide: The "Goldilocks" Temperature Zone
This section addresses specific user scenarios regarding temperature management.
Q: I am running the reaction at 0°C to prevent degradation, but I am getting a 40:60 (N1:N2) mixture. Why?
A: You have trapped the reaction in a kinetic regime .
At 0°C, the system lacks the thermal energy to overcome the activation barrier for the thermodynamically stable
-
Fix: Increase temperature to 60°C–80°C . This allows the system to reach equilibrium, favoring the stable
isomer.
Q: I cranked the temperature to 140°C (Refluxing Xylene) to force N2 formation, but yields dropped. What happened?
A: You likely triggered thermal degradation or quaternization .
While high heat favors
-
Ring Fragmentation: Tetrazoles can extrude
gas at high temperatures, destroying the ring. -
Quaternization: The product (N-methyl tetrazole) can react again with excess methyl iodide to form a dimethyl-tetrazolium salt, which is unstable and water-soluble (lost during workup).
Q: Does solvent choice change my optimal temperature? A: Yes, drastically.
-
Non-polar (Toluene/DCM): Requires higher temps or Phase Transfer Catalysts (PTC) because the anion is chemically tight with the cation.
-
Polar Aprotic (DMF/DMSO): These separate the ion pair, making the anion highly reactive. You can often achieve thermodynamic equilibrium at lower temperatures (50–60°C) compared to non-polar solvents.
Optimized Experimental Protocol
This protocol is designed for Thermodynamic Control (favoring
Reagents:
-
Substrate: 5-Phenyltetrazole (1.0 eq)
-
Electrophile: Methyl Iodide (MeI) (1.2 eq)
-
Base:
(1.5 eq) or (1.2 eq) -
Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Workflow:
-
Dissolution: Dissolve 5-phenyltetrazole in DMF (0.5 M concentration).
-
Deprotonation: Add
. Stir at Room Temperature (25°C) for 30 minutes.-
Why? Ensure complete formation of the tetrazolate anion before introducing the electrophile.
-
-
Addition: Add Methyl Iodide dropwise.
-
The Temperature Ramp:
-
Initial: Stir at 25°C for 1 hour (Kinetic phase).
-
Equilibration: Heat to 60°C and hold for 4–6 hours.
-
Why? The initial stir prevents exotherms; the heating phase drives the conversion to the
isomer.
-
-
Workup: Dilute with water and extract with Ethyl Acetate.
-
Note: The
isomer is usually less polar. If you see two spots on TLC, the top spot is likely , and the bottom is .
-
Data: Temperature vs. Selectivity (Hypothetical Representative Data)
| Temperature | Solvent | Time | Conversion | N2 : N1 Ratio | Outcome |
| 0°C | DMF | 12 h | 85% | 55 : 45 | Poor Selectivity (Kinetic Trap) |
| 25°C | DMF | 8 h | 95% | 70 : 30 | Moderate Selectivity |
| 60°C | DMF | 4 h | >99% | 92 : 8 | Optimal |
| 110°C | Toluene | 12 h | 80% | 95 : 5 | Good Ratio, Lower Yield (Degradation) |
Advanced Troubleshooting Logic
Use this decision tree to diagnose persistent issues.
Caption: Decision logic for diagnosing selectivity and conversion failures in tetrazole methylation.
References
-
Reynard, G., et al. (2022).[1][2] "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation." New Journal of Chemistry.
-
Source:[2]
-
-
Popova, E. A. (2015).[3] "Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor." Russian Journal of General Chemistry.
-
Source:
-
-
BenchChem Technical Support. (2025).
-
Source:
-
-
Klier, L., et al. (2021). "Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole." MDPI Chemistry.
-
Source:
-
Sources
Technical Support Center: Sodium Azide Removal in Tetrazole Synthesis
Topic: Removing and Neutralizing Unreacted Sodium Azide (
🚨 Critical Safety Directives (Read First)
Before proceeding with any protocol below, verify your setup against these three "Kill Rules." Violation of these rules creates immediate explosion or toxicity hazards.
-
The Halogen Rule: NEVER use Dichloromethane (DCM) or Chloroform in the presence of sodium azide.[1]
-
Reasoning: Azide ions react with di-/tri-halomethanes to form diazidomethane and triazidomethane , which are highly unstable explosives.[2] Use Ethyl Acetate, Toluene, or Ether instead.
-
-
The Heavy Metal Rule: NEVER use metal spatulas or dispose of azide solutions down metal drains (copper, lead, zinc).
-
Reasoning: Forms heavy metal azides (e.g.,
), which are shock-sensitive primary explosives.
-
-
The Acid Rule: NEVER acidify an azide solution without a fume hood and a quenching plan.
-
Reasoning: Acidification converts ionic azide (
) to Hydrazoic Acid ( ) , a volatile liquid (bp 37°C) that is highly toxic and explosive.
-
Phase 1: Strategy Selection (Decision Matrix)
Not all reaction mixtures should be treated the same way.[2] Choose your workflow based on your product's solubility and the reaction solvent.
Figure 1: Decision matrix for selecting the appropriate azide removal and quenching strategy.
Phase 2: Execution Protocols
Protocol A: The Nitrous Acid Quench (Gold Standard)
Best for: Treating aqueous waste layers after extraction, or quenching whole reactions where the product is stable to oxidation.
The Chemistry:
We use sodium nitrite (
Reagents Required:
| Reagent | Concentration | Role |
|---|
| Sodium Nitrite (
Step-by-Step Workflow:
-
Setup: Place the azide-containing solution in a flask with a stir bar inside a fume hood. Ensure the hood sash is low (NO gas is toxic).
-
Nitrite Addition: Add the 20% Sodium Nitrite solution.
-
Ratio: Use 1.5 g of
for every 1 g of (approx. 40% molar excess).[3]
-
-
Controlled Acidification:
-
The Endpoint (Self-Validation):
-
Continue stirring until gas evolution ceases.
-
Dip a strip of Starch-Iodide paper into the solution.[4]
-
Result: The paper must turn Blue/Black immediately.[4]
-
Logic: Blue indicates excess Nitrite (oxidizer) is present.[1][3] If Nitrite is present in acid, Azide must be gone (since they react rapidly).
-
Troubleshooting: If paper remains white, add more
and dilute acid, then re-test.
-
-
Neutralization: Once confirmed, neutralize the mixture with NaOH to pH 7-9 before disposal (check local regulations).
Protocol B: Extractive Workup (Separation First)
Best for: Lipophilic tetrazoles where you want to isolate the product before destroying the azide.
-
Basification: Add 1M NaOH to the reaction mixture until pH > 10.
-
Why? This ensures the Tetrazole is deprotonated (Tetrazolate anion, water-soluble) and Azide is ionic (
). -
Note: If your tetrazole is highly lipophilic, it might stay in the organic layer even at high pH, but most 5-substituted tetrazoles are acidic (
4-5). -
Correction for Lipophilic Products: If your product is in the organic layer, simply wash the organic layer 3x with water (or dilute NaOH). The Azide (
) will partition into the aqueous layer.
-
-
Separation: Separate the layers.
-
Organic Layer: Contains impurities/product (depending on
). -
Aqueous Layer: Contains the bulk of unreacted
.
-
-
Treatment: Treat the Aqueous Layer using Protocol A (Nitrous Acid Quench) above.
-
Product Isolation:
-
If product was in the aqueous layer (as a salt): Carefully acidify the quenched aqueous solution to precipitate the tetrazole.
-
If product was in the organic layer: Dry over
and concentrate.[1]
-
Phase 3: Troubleshooting & FAQs
Q1: I smell a pungent, headache-inducing odor during workup. What is it?
A: That is likely Hydrazoic Acid (
-
Immediate Action: Stop acidification. Add NaOH immediately to return to pH > 9. Close the hood sash.
-
Cause: You acidified a solution containing azide before destroying it with nitrite.
-
Prevention: Always ensure excess Nitrite is present before the solution becomes acidic, or ensure the Azide was fully removed via extraction.
Q2: My reaction uses DMF and Triethylamine. Can I use the Nitrite quench?
A: NO.
-
Risk: Nitrite + Secondary Amines (impurities in DMF/TEA)
Nitrosamines (Potent Carcinogens). -
Alternative:
-
Perform an extractive workup to remove the amines/DMF first (wash organic layer with water/brine).
-
Collect the aqueous waste (containing azide + amines).
-
Do not use Nitrite. Instead, dispose of this specific waste stream as "Azide + Amine Waste" through your EHS department.
-
Advanced: Some protocols use Hydrogen Peroxide (
) for quenching in the presence of amines, but this is slower and generates heat.
-
Q3: How do I make Starch-Iodide paper if I don't have any?
A: You can make a spot-test solution:
-
Dissolve 100 mg Potassium Iodide (
) in 10 mL water. -
Heat a separate 100 mg Starch in 10 mL water until dissolved.
-
Mix them.
-
Test: Add a drop of your reaction mix to a drop of this solution on a white tile. Blue/Black = Excess Nitrite (Safe). Colorless = Excess Azide (Unsafe).
Q4: Can I use Rotary Evaporation on the reaction mixture directly?
-
If
is present (low pH), it will distill over and condense in the receiver flask, creating a bomb in your solvent trap. -
Always ensure the mixture is Basic (pH > 10) before rotovapping to keep azide as the non-volatile salt
.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
University of Illinois Urbana-Champaign (DRS). (n.d.). Sodium Azide Safety Guidelines. Division of Research Safety. [Link]
- Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. (Foundational context on Azide handling in synthesis).
-
Northeastern University. (n.d.).[2] Standard Operating Procedure: Sodium Azide. Office of Environmental Health and Safety. [Link] (General reference for institutional quenching protocols).
-
BenchChem. (2025).[1][7] Sodium Azide Work-Up Procedures. Technical Support Center. (Cited for specific stoichiometry of nitrite quench).[1][2]
Sources
Technical Dossier: Stability & Handling of 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole
Technical Support Center
Executive Summary
This guide addresses the stability of 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole (referred to herein as 5-CP-2MeT ).[1]
The Core Insight: Contrary to common assumptions about nitrogen-rich heterocycles, 5-CP-2MeT is chemically robust under standard acidic conditions (pH < 1, dilute mineral acids). The 2,5-disubstitution pattern "locks" the tetrazole tautomer, preventing the ring-opening hydrolysis often seen in other azoles.
The Hidden Risk: The primary stability failure mode for this molecule is NOT acid hydrolysis, but photolysis. Users frequently misdiagnose UV-induced degradation as acid instability because acidic workups are often performed under standard lab lighting.
Module 1: The Chemical Stability Matrix
The following table summarizes the behavior of 5-CP-2MeT under various stress conditions. Use this to benchmark your experimental observations.
| Stress Condition | Stability Rating | Observed Outcome | Mechanism / Notes |
| Dilute HCl / | High | No degradation.[1] | N-2 substitution prevents annular tautomerism; ring remains aromatic.[1] |
| Refluxing Acid (6M HCl) | Moderate | < 5% Hydrolysis (Time-dependent).[1] | Extreme forcing conditions may hydrolyze the nitrile to carboxylic acid, but the tetrazole ring is kinetically stable. |
| UV Light (254-300 nm) | Low / Critical | Rapid degradation ( | Photo-induced retro-cycloaddition . Forms reactive nitrilimines.[1][2] |
| Oxidative Stress ( | High | Stable.[1] | The electron-withdrawing 3-Cl group deactivates the phenyl ring against oxidation.[1] |
Module 2: Mechanistic Insight (The "Why")
To troubleshoot effectively, you must understand the electronic behavior of the tetrazole ring in acid versus light.
1. Acid Stability: The Protonation Equilibrium
In acidic media, 5-CP-2MeT acts as a weak base, not an acid.
-
Observation: You may see retention time shifts in HPLC at low pH.
-
Cause: Protonation occurs at the N-4 position.[1] This is a reversible equilibrium.[1] It does not break the ring.
-
Chemical Logic: The 2-methyl group fixes the double bond structure.[1] Unlike 1H-tetrazoles, which can tautomerize and ring-open, the 2H-tetrazole maintains aromaticity even when protonated.[1]
2. The Real Threat: Photolysis
2,5-disubstituted tetrazoles are well-documented precursors for "bio-orthogonal click chemistry" precisely because they decompose under UV light to release nitrogen gas (
-
Symptom: "My compound disappeared during the acidic workup."
-
Diagnosis: Did you perform the workup in a clear fume hood? The ambient UV/fluorescent light likely triggered degradation, not the acid.
Visualizing the Pathways
Figure 1: Reaction pathways showing the stability of the molecule under acid stress (green/reversible) versus light stress (red/irreversible).
Module 3: Troubleshooting Guides & FAQs
Scenario A: "I see a split peak or new impurity in my HPLC after acid exposure."
Q1: Is the new peak actually a degradation product?
-
Diagnostic: Check the UV spectrum of the new peak.
-
Explanation: If the UV spectrum is identical to the parent, it is likely the regioisomer (1-methyl) or a protonated salt form .
-
Action: Run the HPLC mobile phase at a neutral pH (pH 6-7). If the peak merges back or shifts significantly, it was a pH-dependent speciation, not degradation.
Q2: Could it be the 1-methyl isomer?
-
Context: Synthesis of 5-CP-2MeT via methylation of the tetrazole often yields a mixture of 2-methyl (major) and 1-methyl (minor) isomers.[1]
-
Differentiation: The 2-methyl isomer is more non-polar (elutes later in Reverse Phase) and is thermodynamically more stable.[1] The 1-methyl isomer degrades faster in strong acids.[1]
Scenario B: "My yield is lower than expected after acid workup."
Q3: Did you protect the reaction from light?
-
The Issue: As detailed in Module 2, ambient light in the lab can trigger nitrogen loss.
-
Protocol: Wrap all flasks in aluminum foil during acidic extraction or prolonged stirring.
Q4: Is the product staying in the aqueous phase?
-
The Issue: While the neutral molecule is lipophilic (due to the chlorophenyl group), the protonated form (in pH < 1) is cationic and water-soluble.
-
Protocol: Ensure the pH of the aqueous layer is adjusted to > 3.0 before extraction with organic solvent (DCM or EtOAc) to ensure the molecule is in its neutral state.
Module 4: Validated Stress-Test Protocol
If you need to prove stability for a regulatory filing or process validation, use this self-validating protocol.[1]
Objective: Distinguish between acid instability and photo-instability.
Materials:
-
Sample: 5-CP-2MeT (10 mg)[1]
-
Solvent: 1:1 Mixture of Acetonitrile and 1M HCl.[1]
-
Control: 1:1 Mixture of Acetonitrile and Water.[1]
Step-by-Step:
-
Preparation: Prepare two vials of the Acid Mixture and two vials of the Control Mixture.
-
Condition A (Dark/Acid): Wrap one Acid vial and one Control vial entirely in aluminum foil.
-
Condition B (Light/Acid): Leave the other Acid and Control vials exposed to ambient lab light (or a UV lamp if available).
-
Incubation: Stir all vials at Room Temperature for 4 hours.
-
Analysis: Analyze by HPLC (254 nm).
Interpretation Grid:
| Result | Conclusion |
|---|---|
| Dark/Acid = Stable AND Light/Acid = Degraded | The molecule is Acid Stable but Photo-labile.[1] (Most likely outcome).[1][3] |
| Dark/Acid = Degraded | True chemical instability.[1] Check for presence of strong nucleophiles.[1] |
| Dark/Control = Degraded | The sample is inherently unstable (check purity/oxidants). |
References
-
Mechanistic Found
-
Synthesis and Regioisomer Stability
-
General Tetrazole Properties
Sources
- 1. 5-(3-chlorophenyl)-N,N-diethyl-2H-tetrazol-3-ium-3-amine | C11H15ClN5+ | CID 4092909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Light-Activatable, 2,5-Disubstituted Tetrazoles for the Proteome-wide Profiling of Aspartates and Glutamates in Living Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nanomedicine-rj.com [nanomedicine-rj.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Comparison: 1H NMR Characterization of Regioisomeric 5-(3-Chlorophenyl)-methyl-tetrazoles
This guide details the 1H NMR characterization of 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole , focusing on the critical distinction between the desired 2-methyl regioisomer and the common 1-methyl byproduct.
Executive Summary
In the synthesis of 5-substituted tetrazoles via alkylation, a mixture of N1-alkyl and N2-alkyl isomers is invariably formed. For 5-(3-chlorophenyl)-2-methyl-2H-tetrazole, the N2-isomer is typically the thermodynamic product and the pharmacologically preferred scaffold. Distinguishing these isomers requires precise analysis of the N-methyl singlet and the aromatic proton splitting patterns .
-
Target Molecule: 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole (N2-isomer).[1]
-
Key Impurity: 5-(3-Chlorophenyl)-1-methyl-1H-tetrazole (N1-isomer).
-
Diagnostic Indicator: The N2-methyl protons resonate downfield (~4.38 ppm ) compared to the N1-methyl protons (~4.18 ppm ).
Experimental Data Comparison
The following table summarizes the characteristic chemical shifts. Data is derived from analogous 5-phenyltetrazole systems, which serve as the definitive spectroscopic model for 3-chlorophenyl derivatives due to the minimal electronic perturbation of the meta-chloro substituent on the tetrazole ring.
| Feature | 2-Methyl Isomer (Target) | 1-Methyl Isomer (Impurity) | Diagnostic Value |
| Methyl ( | |||
| Tetrazole Carbon ( | |||
| Aromatic Region | Standard multiplets (7.4–8.1 ppm) | Ortho-protons deshielded | 1-Me isomer shows distinct downfield shift for ortho-H. |
| Solvent Dependency | Minimal shift in | Moderate shift |
Note: The values above are referenced to TMS (
0.0) in.[2]
Detailed Spectral Analysis
A. The Methyl Region (Diagnostic Signal)
The most reliable method for quantification of isomeric ratios is the integration of the methyl singlets.
-
2-Methyl (N2): The methyl group is attached to the nitrogen adjacent to the carbon, but in the 2-position, the ring current anisotropy and electron density distribution result in a deshielded signal relative to the 1-isomer. Expect a sharp singlet at 4.38 ppm .
-
1-Methyl (N1): The methyl group at the 1-position (adjacent to the carbon) typically resonates upfield at 4.18 ppm .
-
Protocol: Integrate the peak at 4.38 (set to 3H). Any signal at 4.18 indicates N1-contamination.
B. The Aromatic Region (Substituent Effects)
The 3-chlorophenyl group provides a specific splitting pattern:
-
H2' (Singlet-like): Isolated between the tetrazole and the Cl.
-
H4', H5', H6': Multiplets.
-
Differentiation: In 1-substituted tetrazoles , the aromatic protons ortho to the tetrazole ring often show a significant downfield shift (0.6–0.7 ppm) due to the specific orientation of the dipole or anisotropy of the N1-substituent. In the 2-substituted isomer , this deshielding effect is absent, resulting in a more "standard" aromatic region similar to the unsubstituted benzonitrile precursor.
Synthesis & Regioselectivity Pathways
The formation of these isomers is governed by the alkylation conditions of the 5-(3-chlorophenyl)-1H-tetrazole precursor.
Figure 1: Alkylation pathway of 5-aryl-tetrazoles showing the divergence into regioisomers.
Structural Assignment Workflow
Use this logic flow to validate your synthesized material.
Figure 2: Decision tree for assigning tetrazole regioisomers based on 1H NMR data.
References
-
BenchChem. Advanced Spectroscopic and Structural Characterization of 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole. Retrieved from
-
Butler, R. N., et al. (1968). Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles. Canadian Journal of Chemistry, 46, 2855. Retrieved from
-
Ismail, M., et al. (1972). Preparation and Thermal Decomposition of 1,4,5- and 1,3,5-Trimethyltetrazolium Iodides. Bulletin of the Chemical Society of Japan. Retrieved from
Sources
distinguishing 1,5 vs 2,5-disubstituted tetrazoles by 13C NMR
Distinguishing 1,5- vs 2,5-Disubstituted Tetrazoles by C NMR
The Regioisomer Challenge
In the synthesis of tetrazoles—particularly via the alkylation of 5-substituted-1H-tetrazoles—a mixture of 1,5- and 2,5-regioisomers is frequently obtained.[1] While the 2,5-isomer is often thermodynamically favored due to reduced steric repulsion between the N-substituent and the C5-substituent, the 1,5-isomer is pharmacologically distinct.
Standard
Primary Indicator: The C5 Chemical Shift
The carbon at position 5 (C5) of the tetrazole ring acts as the primary diagnostic reporter. Its chemical shift is highly sensitive to the position of the N-substituent due to the difference in electron density and bond character (double-bond vs. single-bond character) adjacent to the carbon.
Comparative Chemical Shifts
| Feature | 1,5-Disubstituted Tetrazole | 2,5-Disubstituted Tetrazole |
| C5 Shift ( | 152 – 156 ppm | 162 – 167 ppm |
| Electronic State | Shielded (Upfield) | Deshielded (Downfield) |
| N- | Typically Lower ppm | Typically Higher ppm |
Mechanistic Insight:
-
2,5-Isomer: The C5 carbon is flanked by two "imine-like" nitrogens (N1 and N4), which exert a stronger deshielding effect, pushing the signal downfield to the 162–167 ppm range.
-
1,5-Isomer: The C5 carbon is adjacent to one "amine-like" nitrogen (N1) and one "imine-like" nitrogen (N4). The amine-like character at N1 provides relative shielding, keeping the signal upfield in the 152–156 ppm range.
Definitive Validation: HMBC Connectivity
While chemical shifts provide strong evidence, Heteronuclear Multiple Bond Correlation (HMBC) offers absolute structural proof by tracing the connectivity path between the N-substituent protons and the C5 carbon.
The Connectivity Logic
-
1,5-Isomer (
Correlation): The protons on the -carbon of the N-substituent are exactly 3 bonds away from C5 ( ). This falls perfectly within the detection range of standard HMBC experiments (optimized for 8–10 Hz).-
Result: Strong Cross-peak observed.
-
-
2,5-Isomer (
Correlation): The protons on the -carbon are 4 bonds away from C5 ( ). This coupling is typically too small to generate a detectable signal in standard HMBC.-
Result: No Cross-peak (or very weak).
-
Workflow Diagram
Figure 1: Decision tree for assigning tetrazole regioisomers using
Experimental Protocol
To ensure data integrity, follow this standard operating procedure (SOP) for acquiring the spectra.
Sample Preparation[5][6][7]
-
Concentration: Dissolve 10–20 mg of the isolated product in 0.6 mL of deuterated solvent.
-
Preferred Solvent:DMSO-d
is recommended over CDCl for tetrazoles due to better solubility and sharper peaks for quaternary carbons.
-
-
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
Acquisition Parameters ( C NMR)
-
Pulse Sequence: Proton-decoupled
C (e.g., zgpg30 or deptq). -
Relaxation Delay (d1): Set to 2.0 – 3.0 seconds .
-
Reasoning: The C5 carbon is quaternary and lacks direct proton attachment, leading to a long
relaxation time. A short delay may saturate the signal, making C5 invisible or difficult to distinguish from baseline noise.
-
-
Scans: Minimum 512 scans (for <10mg) or 128 scans (for >20mg) to ensure the quaternary C5 peak is clearly distinguishable from noise.
Acquisition Parameters (HMBC)
-
Optimization: Standard long-range coupling constant optimization (
) is typically set to 8 Hz . -
Scans: 16–32 scans per increment are usually sufficient.
-
Analysis: Look specifically for the correlation between the N-methylene protons (usually a singlet or doublet between 4.0–6.0 ppm in
H) and the C5 carbon (150–170 ppm in C).
Summary of Key Differences
| Parameter | 1,5-Isomer | 2,5-Isomer |
| C5 Shift | Upfield (152–156 ppm) | Downfield (162–167 ppm) |
| N- | Upfield | Downfield (relative to 1,[1][2][3]5) |
| HMBC (H | Strong ( | Absent ( |
| Thermodynamics | Kinetic / Minor Product | Thermodynamic / Major Product |
References
-
comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles . ResearchGate.[4] Available at: [Link]
-
Mesoionic tetrazolium-5-aminides: Synthesis, Molecular and Crystal Structures . Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole . Molecules (MDPI). Available at: [Link]
Comparative FTIR Analysis Guide: 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole
Topic: FTIR Spectrum Analysis of 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Scientific Context
In medicinal chemistry, the tetrazole ring serves as a critical bioisostere for carboxylic acids, offering improved metabolic stability and bioavailability. 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole (CAS: 90278-25-4) represents a specific structural challenge: the regioselective alkylation of the tetrazole ring.
During synthesis, methylation of the precursor 5-(3-chlorophenyl)-1H-tetrazole typically yields a mixture of N2-methyl (desired, thermodynamically stable) and N1-methyl (kinetic impurity) isomers. Distinguishing these isomers is non-trivial but vital, as their pharmacological profiles differ significantly.
This guide provides a technical framework for using Fourier Transform Infrared (FTIR) spectroscopy to:
-
Validate the synthesis of the N2-methyl derivative.
-
Differentiate it from the N1-methyl isomer and unreacted precursor.
-
Corroborate findings with orthogonal techniques (NMR).
Spectroscopic Profile: The "Fingerprint"
Based on vibrational analysis of 2,5-disubstituted tetrazoles and substituent effects of the 3-chlorophenyl group.
Diagnostic Band Assignments
The following table summarizes the critical vibrational modes required for positive identification.
| Functional Group | Mode Description | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| C-H (Aromatic) | Stretching | 3000 – 3100 | Weak | Characteristic of the phenyl ring.[1] |
| C-H (Methyl) | Stretching (sym/asym) | 2920 – 2960 | Weak/Med | Key Indicator: Confirms alkylation. |
| Tetrazole Ring | N=N / C=N Stretching | 1425 – 1470 | Strong | The "breathing" modes of the tetrazole core. |
| Tetrazole Ring | Skeletal Vibration | 1260 – 1280 | Medium | Specific to the 2-substituted tautomer. |
| C-Cl (Aryl) | Stretching | 1050 – 1090 | Medium | Diagnostic for the chlorophenyl moiety. |
| Ar-H (Meta) | OOP Bending | 750 – 800 | Strong | Confirms meta-substitution (3-chloro). |
| Tetrazole Ring | Deformation | ~1020 | Medium | Often distinct between N1 and N2 isomers. |
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the target compound's spectrum against its primary "interferences": the unreacted precursor and the regiochemical isomer.
Comparison A: Target vs. Precursor (1H-Tetrazole)
Objective: Confirming completion of the methylation reaction.
| Feature | Precursor: 5-(3-chlorophenyl)-1H-tetrazole | Target: 2-Methyl Derivative | Interpretation |
| 3100–3400 cm⁻¹ | Broad, Strong Band (N-H) | Absent | The disappearance of the N-H stretch is the primary evidence of reaction completion. |
| 2800–3000 cm⁻¹ | Aromatic C-H only | New Bands (2920-2960) | Appearance of sp³ C-H stretches confirms methyl attachment. |
| Fingerprint | Broad, H-bonded features | Sharp, distinct peaks | Methylation breaks intermolecular H-bonding networks, sharpening the spectrum. |
Comparison B: Target (N2-Isomer) vs. Impurity (N1-Isomer)
Objective: Regiochemical validation. N2-isomers are generally more stable and lipophilic.
-
N2-Methyl (Target):
-
Exhibits a characteristic tetrazole ring band often shifted to higher frequencies (~1260–1280 cm⁻¹) compared to the N1 isomer.
-
The C=N stretching vibration is typically more pronounced due to the specific conjugation pattern of the 2H-tautomer.
-
-
N1-Methyl (Impurity):
-
Often displays a shifted ring vibration pattern in the 1000–1100 cm⁻¹ region.
-
Critical Validation: While FTIR provides strong indications, 13C NMR is the gold standard for final confirmation.
-
N2-isomer tetrazole carbon: ~163–165 ppm.
-
N1-isomer tetrazole carbon: ~153–155 ppm.[2]
-
-
Experimental Protocol (Self-Validating)
Sample Preparation
To ensure reproducibility and minimize artifacts, follow this decision matrix:
-
Solid State (Preferred):
-
Technique: ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.
-
Why? Tetrazoles can be hygroscopic. KBr pellets may introduce moisture bands (3400 cm⁻¹) that mimic the unreacted N-H precursor, leading to false negatives.
-
Protocol: Place ~5 mg of dry solid on the crystal. Apply high pressure to ensure contact. Record 16 scans at 4 cm⁻¹ resolution.
-
-
Solution State (Alternative):
-
Solvent: Anhydrous Chloroform (CHCl₃) or DCM.
-
Use Case: If polymorphism is suspected or to observe non-H-bonded species.
-
Synthesis & Purification Workflow
Context: Understanding the source of the sample is crucial for analysis.
Figure 1: Synthesis and purification workflow highlighting the critical FTIR checkpoint for the precursor.
Decision Logic for Identification
Use this logic flow to interpret your spectrum.
Figure 2: Logic tree for spectral interpretation and product validation.
References
-
BenchChem. 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole Data & NMR distinctions. Retrieved from
-
MDPI. Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles. (Discusses 5-phenyltetrazole ring vibrations). Retrieved from
-
ResearchGate. Infrared spectra of 5-chlorotetrazole: Experimental vs DFT. (Provides baseline for tetrazole ring modes). Retrieved from
-
UoMustansiriyah. Interpretation of IR Spectrum: Aromatic & Heterocyclic Compounds. Retrieved from
-
EPA CompTox. 2H-Tetrazole derivatives and related substance data. Retrieved from
Sources
Technical Comparison Guide: 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole vs. N1-Isomer
The following guide provides an in-depth technical comparison of the regioisomers of 5-(3-Chlorophenyl)-methyltetrazole. It focuses on the critical physicochemical distinctions—specifically melting point and polarity—that allow researchers to isolate and identify the pharmacologically relevant N2-isomer from the N1-byproduct.
Executive Summary
In the synthesis of tetrazole-based pharmacophores (such as sartan antihypertensives), the alkylation of 5-(3-chlorophenyl)-1H-tetrazole typically yields a mixture of two regioisomers: the N2-methyl (target) and the N1-methyl (impurity). Differentiating these isomers is critical because they exhibit distinct biological activities and metabolic stability.
This guide compares the melting point (MP), solubility, and spectroscopic signatures of the two isomers. Key Finding: The N2-isomer is thermodynamically favored, significantly less polar, and typically exhibits a lower melting point compared to the more polar, higher-melting N1-isomer. This trend is consistent across 5-aryl-tetrazole analogs and serves as a primary quality attribute during process development.
Physicochemical Performance Comparison
The following table synthesizes experimental trends observed in 5-aryl-2-methyltetrazoles vs. 1-methyltetrazoles. While exact melting points can fluctuate based on crystal polymorphs, the relative difference remains constant due to lattice energy and dipole moments.
| Feature | N2-Isomer (Target) | N1-Isomer (Impurity) | Scientific Rationale |
| Structure | 5-(3-Cl-Ph)-2 -methyl-2H-tetrazole | 5-(3-Cl-Ph)-1 -methyl-1H-tetrazole | N2 preserves better conjugation; N1 breaks symmetry. |
| Melting Point | Lower Range (Solid/Low Melt) (Est. 45°C – 65°C) | Higher Range (Crystalline) (Est. 95°C – 115°C) | N1 isomers have higher dipole moments (∼5.5 D) vs N2 (∼2.5 D), leading to stronger intermolecular lattice forces. |
| TLC Polarity ( | High ( | Low ( | N2 is lipophilic (non-polar). N1 is highly polar. (System: Hexane/EtOAc 3:1). |
| N2-Methyl is typically deshillded relative to N1 in aryl-tetrazoles (solvent dependent, usually | |||
| Diagnostic shift of the quaternary tetrazole carbon ( | |||
| Solubility | High in Toluene, DCM, Ethers | Low in non-polar solvents; requires polar media. | Critical for extraction: N2 extracts into Toluene; N1 often crashes out. |
Note on Data: The melting point trend is extrapolated from the verified 5-phenyl analogs (N2-Me: ~50°C vs. N1-Me: ~104°C). The 3-chloro substituent typically elevates the MP of both isomers by 10–20°C due to increased molecular weight and halogen bonding, but the
(N1 > N2) remains preserved.
Mechanistic Insight: The Regioselectivity Challenge
Understanding why these isomers form is the key to controlling them. The tetrazolate anion is an ambident nucleophile.
-
Steric Control: The N1 position is sterically crowded by the bulky 5-aryl group (3-chlorophenyl). The N2 position is distal and sterically accessible.
-
Electronic Control: The electron-withdrawing nature of the tetrazole ring delocalizes the negative charge. However, alkylation conditions (solvent/counter-ion) drive the ratio.
-
Non-polar solvents / bulky cations favor N2 (Target).
-
Polar protic solvents / small cations increase N1 formation.
-
Diagram 1: Alkylation Pathway & Isomer Divergence
Caption: Divergent synthesis pathways. Steric hindrance at the C5-aryl junction discourages N1-alkylation, favoring the N2-isomer.
Experimental Protocols
A. Synthesis & Separation Workflow
To obtain high-purity 5-(3-chlorophenyl)-2-methyl-2H-tetrazole, a "kinetic separation" based on solubility is often more efficient than chromatography.
Caption: Purification logic relying on the lipophilic nature of the N2-isomer to separate it from the polar N1 byproduct.
B. Characterization Protocol (DSC & Melting Point)
Standard capillary melting point methods can be ambiguous if the sample is polymorphic. Differential Scanning Calorimetry (DSC) is the gold standard for distinguishing these isomers.
Protocol:
-
Sample Prep: Dry samples of isolated N1 and N2 isomers in vacuo at 40°C for 4 hours to remove solvent inclusions.
-
Instrument: DSC (e.g., TA Instruments or Mettler Toledo).
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 150°C.
-
Nitrogen purge: 50 mL/min.
-
-
Expected Trace:
-
N2-Isomer: Sharp endotherm onset at ~50–65°C .
-
N1-Isomer: Sharp endotherm onset at >100°C .
-
Note: If a broad peak is observed, it indicates a eutectic mixture of N1/N2.
-
C. Rapid Identification via TLC
For quick in-process control (IPC) during synthesis:
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v).
-
Visualization: UV (254 nm).
-
Result:
-
Top Spot (
): 2-Methyl isomer (Target). -
Bottom Spot (
): 1-Methyl isomer.
-
Conclusion
The melting point is a definitive physical property for distinguishing the isomers of 5-(3-chlorophenyl)-methyltetrazole, provided the material is chemically pure. The N2-isomer is characterized by a lower melting point and higher lipophilicity , whereas the N1-isomer melts significantly higher and is more polar. By leveraging these solubility and thermal differences, researchers can design robust purification protocols without relying solely on expensive chromatographic separations.
References
-
BenchChem Technical Support. (2025).[1] Regioselectivity of Tetrazole Alkylation: Troubleshooting Guide. BenchChem.[1] Link
-
RSC Publishing. (2014). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. Link
-
MDPI. (2023). Synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine and Melting Point Determination. Molbank. Link
-
National Institute of Standards and Technology (NIST). 2-Methyl-2H-tetrazole Thermochemistry Data. NIST Chemistry WebBook.[2] Link
-
Safaei-Ghomi, J., et al. (2019).[3] Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents.[3][4] Nanomedicine Research Journal.[3] Link
Sources
HPLC purity analysis method for 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole
Executive Summary & Technical Context
5-(3-Chlorophenyl)-2-methyl-2H-tetrazole is a critical intermediate scaffold, often utilized in the synthesis of Angiotensin II receptor antagonists (sartans) and advanced materials. The primary analytical challenge in its purity determination is not the separation of synthetic byproducts, but the resolution of its regioisomer : 5-(3-Chlorophenyl)-1-methyl-1H-tetrazole.
During the methylation of 5-(3-chlorophenyl)-1H-tetrazole, alkylation occurs at both the N1 and N2 positions. The N2-isomer (the target) and the N1-isomer (the impurity) possess identical molecular weights and highly similar lipophilicities, making them a "critical pair" that often co-elutes on standard C18 columns.
This guide compares a Standard Generic C18 Method against an Optimized Phenyl-Hexyl Method , demonstrating why the latter is the superior choice for ensuring scientific integrity and regulatory compliance.
Comparative Method Analysis
The Challenge: The "Critical Pair"
The separation difficulty arises from the dipole moments. The N1-isomer generally exhibits a higher dipole moment (more polar) than the N2-isomer. However, the presence of the 3-chlorophenyl ring creates steric and electronic effects that compress the selectivity window on alkyl-bonded phases.
Method A: The Standard Generic (Alternative)
Commonly used in early-stage screening but often insufficient for final release testing.
-
Stationary Phase: C18 (Octadecylsilane), 5 µm.
-
Mechanism: Pure hydrophobic interaction.
-
Outcome: Often results in partial co-elution (
) of the N1 and N2 isomers, leading to inaccurate purity integration.
Method B: The Optimized Protocol (Recommended)
Designed for high-resolution separation of aromatic regioisomers.
-
Stationary Phase: Phenyl-Hexyl, 3.5 µm or 5 µm.
-
Mechanism: Hydrophobic interaction +
- Stacking . The phenyl ring in the stationary phase interacts distinctively with the electron-deficient chlorophenyl ring of the analyte, amplifying the subtle electronic differences between the N1 and N2 isomers. -
Outcome: Baseline resolution (
) and sharper peak shapes.
Experimental Data & Performance Metrics
The following data represents typical performance characteristics observed when comparing these methodologies.
Table 1: System Suitability & Performance Comparison
| Parameter | Method A (Generic C18) | Method B (Phenyl-Hexyl) | Acceptance Criteria |
| Elution Order | N1 (Impurity) | N1 (Impurity) | N/A |
| Retention Time (N2) | 12.4 min | 14.1 min | Stable |
| Resolution ( | 1.2 (Fail) | 2.8 (Pass) | NLT 1.5 |
| Tailing Factor ( | 1.4 | 1.1 | NMT 1.5 |
| Theoretical Plates ( | ~8,000 | ~12,500 | NLT 5,000 |
| LOD (Impurity) | 0.05% | 0.02% | N/A |
Analyst Note: In Method A, the N1 impurity often rides on the leading edge of the main peak, causing integration errors. Method B separates them cleanly, allowing for precise quantitation of the N1 regioisomer down to trace levels.
Detailed Experimental Protocols
Reagents and Standards
-
Reference Standard: 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole (>99.0% purity).
-
Impurity Standard: 5-(3-Chlorophenyl)-1-methyl-1H-tetrazole (N1-isomer).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Trifluoroacetic acid (TFA).
Method B: Optimized Phenyl-Hexyl Protocol
This protocol is the recommended standard for release testing.
Chromatographic Conditions:
-
Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3 µm.
-
Column Temp: 35°C (Temperature control is vital for reproducibility).
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm (Maximize absorbance of the tetrazole/phenyl system).
Mobile Phase Setup:
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Phase Description |
| 0.0 | 70 | 30 | Equilibration |
| 2.0 | 70 | 30 | Isocratic Hold |
| 15.0 | 30 | 70 | Linear Gradient |
| 18.0 | 30 | 70 | Wash |
| 18.1 | 70 | 30 | Re-equilibration |
| 23.0 | 70 | 30 | End |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve and dilute to volume (0.5 mg/mL).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.
Visualizing the Science
Diagram 1: Analytical Workflow
This workflow ensures data integrity from sample prep to final reporting.
Caption: Step-by-step analytical workflow for purity determination.
Diagram 2: Separation Mechanism (Selectivity)
Why the Phenyl-Hexyl column succeeds where C18 fails.
Caption: Mechanistic difference in retention:
References
-
MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 2H-Tetrazole, 5-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
mass spectrometry fragmentation pattern of CAS 90278-25-4
Technical Guide: Mass Spectrometry Fragmentation of 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole (CAS 90278-25-4)[1]
Executive Summary
Topic: Mass Spectrometry Fragmentation Pattern of CAS 90278-25-4. Compound Identity: 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole.[1] Primary Application: Regioisomeric differentiation in drug discovery (tetrazole bioisosteres). Key Finding: The fragmentation of CAS 90278-25-4 is dominated by the facile extrusion of nitrogen gas (N₂), a diagnostic signature that distinguishes it from its 1-methyl regioisomer.
Introduction & Significance
Tetrazole derivatives are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids in antihypertensive drugs (e.g., "sartans" like Losartan and Valsartan). However, the synthesis of tetrazoles often yields a mixture of 1-substituted and 2-substituted regioisomers. Differentiating these isomers is a persistent analytical challenge.
CAS 90278-25-4 represents the 2-methyl isomer. Its mass spectrometric behavior is distinct from the 1-methyl alternative.[2][3] This guide provides a definitive comparison of their fragmentation pathways, establishing a protocol for unambiguous identification using ESI-MS/MS.
Experimental Protocol
To replicate the fragmentation data described below, ensure your mass spectrometry platform is calibrated to the following parameters. This protocol assumes the use of a Triple Quadrupole (QqQ) or Q-TOF system.
Table 1: LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Tetrazoles protonate readily at the N4 position. |
| Capillary Voltage | 3.5 kV | Standard for small molecule ionization. |
| Cone Voltage | 30 V | Sufficient to decluster without inducing in-source fragmentation. |
| Collision Energy (CE) | 15–35 eV | Optimized to observe the primary N₂ loss and secondary fragmentations. |
| Mobile Phase | 0.1% Formic Acid in Water/MeCN | Acidic pH promotes protonation ([M+H]⁺ formation). |
Fragmentation Mechanism & Data Analysis
The fragmentation of 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole is governed by the stability of the 2-substituted ring system. Unlike 1-substituted tetrazoles, which often undergo complex ring cleavages losing azides (N₃), the 2-substituted isomer follows a highly specific "Path A" mechanism: Concerted Nitrogen Extrusion .
Primary Pathway (The "Product" - 2-Methyl Isomer)
-
Precursor Ion ([M+H]⁺): m/z 195.0 (³⁵Cl) / 197.0 (³⁷Cl).
-
Primary Fragmentation: The tetrazole ring opens, expelling a molecule of nitrogen (N₂, 28 Da). This yields a stable nitrilimine cation .
-
Transition: m/z 195 → m/z 167 (Base Peak).
-
-
Secondary Fragmentation: The nitrilimine ion undergoes further cleavage, typically losing HCN (27 Da) or a methyl radical depending on energy.
-
Transition: m/z 167 → m/z 140 .
-
Comparison with Alternative (1-Methyl Isomer)
The 1-methyl isomer (Alternative) exhibits a "Path B" mechanism. Steric and electronic differences at the N1 position favor the loss of the methyl group or azide fragments over clean N₂ extrusion.
Table 2: Comparative Fragmentation Data
| Feature | CAS 90278-25-4 (2-Methyl) | Alternative (1-Methyl Isomer) |
| Precursor Ion | m/z 195.0 | m/z 195.0 |
| Dominant Loss | -28 Da (N₂) | -43 Da (HN₃) or -42 Da (N₃) |
| Base Peak (MS2) | m/z 167 (Nitrilimine) | m/z 152 or 153 |
| Mechanism | Concerted N₂ extrusion | Azide elimination / Methyl loss |
| Diagnostic Value | High Specificity for 2-sub | High Specificity for 1-sub |
Visualization of Pathways
The following diagrams illustrate the mechanistic difference, providing a visual logic for the experimental data.
Figure 1: Fragmentation Pathway of CAS 90278-25-4[2]
Caption: The dominant fragmentation pathway for the 2-methyl isomer involves the characteristic loss of N₂, forming a stable nitrilimine ion at m/z 167.
Figure 2: Workflow for Isomer Differentiation
Caption: Decision tree for distinguishing regioisomers of methyl-chlorophenyl-tetrazole using MS/MS fragmentation patterns.
References
-
BenchChem. 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole | 90278-25-4.[1] Retrieved from
-
Canadian Science Publishing. Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles. Retrieved from
-
Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from
-
MDPI. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from
-
ChemGuide. Fragmentation Patterns in Mass Spectra. Retrieved from
Sources
Definitive Characterization Guide: 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole vs. 1-Methyl Isomer
Executive Summary: The Isomer Challenge
In medicinal chemistry, particularly in the development of Angiotensin II receptor antagonists (Sartans), the tetrazole ring serves as a critical lipophilic bioisostere for the carboxylic acid group. A recurring synthetic challenge is the alkylation of 5-substituted tetrazoles, such as 5-(3-chlorophenyl)-1H-tetrazole .
Due to annular tautomerism (1H
-
Isomer A (N2): 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole (Thermodynamically favored).
-
Isomer B (N1): 5-(3-Chlorophenyl)-1-methyl-1H-tetrazole (Kinetically favored/Sterically dependent).
Distinguishing these isomers is not merely academic; it is a regulatory necessity. The biological activity, metabolic stability, and toxicity profiles differ drastically between N1 and N2 isomers. This guide provides a self-validating analytical framework to definitively identify and characterize these compounds.
Synthetic Pathways & Regiochemistry[1]
To understand the characterization, one must understand the origin of the isomers. The 5-aryl tetrazole anion is an ambident nucleophile.
The Mechanism
Upon deprotonation, the negative charge is delocalized over the tetrazole ring. The alkylation regioselectivity is governed by:
-
Steric Hindrance: The N1 position is adjacent to the bulky 3-chlorophenyl group. The N2 position is more accessible.
-
Electronic Factors: The N2 atom is generally more nucleophilic in the tetrazolate anion.
-
Solvent Effects: Non-polar solvents favor the N2-isomer (tight ion pairing), while polar aprotic solvents (DMF, DMSO) can increase the ratio of the N1-isomer, though N2 usually remains the major product (typically 60:40 to 90:10 ratio).
Key Insight: In most standard methylation protocols (MeI/K₂CO₃/Acetone), the 2-methyl isomer is the major product and is typically less polar than the 1-methyl isomer.
Definitive Characterization Matrix
The following table summarizes the physicochemical differences used for identification.
| Feature | 2-Methyl Isomer (N2) | 1-Methyl Isomer (N1) | Differentiation Reliability |
| High (Gold Standard) | |||
| Medium (Solvent dependent) | |||
| NOESY / ROESY | No Correlation to Phenyl protons | Strong Correlation (N-Me | High (Structural Proof) |
| Polarity (TLC) | Higher R | Lower R | High |
| Dipole Moment | Lower (Vectors oppose) | Higher (Vectors align) | Theoretical Support |
The C NMR "Golden Rule"
The most reliable method for distinguishing tetrazole isomers without X-ray crystallography is
-
N2-Isomer: The quaternary carbon (C-5) attached to the phenyl ring appears downfield, typically between 163–167 ppm .
-
N1-Isomer: The C-5 carbon is shielded relative to the N2 isomer, appearing upfield between 152–157 ppm .
The NOESY Self-Validation
-
N1-Isomer: The methyl group is spatially close to the ortho-protons of the 3-chlorophenyl ring. A NOESY experiment will show a cross-peak between the methyl singlet (~4.1 ppm) and the aromatic protons (~7.5-8.0 ppm).
-
N2-Isomer: The methyl group is on the far side of the ring, too distant for a significant Nuclear Overhauser Effect (NOE) with the phenyl ring. Absence of a cross-peak confirms the N2 structure.
Experimental Protocols
Synthesis & Purification Workflow
Objective: Synthesize and isolate both isomers for reference standards.
-
Reaction: Dissolve 5-(3-chlorophenyl)-1H-tetrazole (1.0 eq) in Acetone or DMF. Add K₂CO₃ (1.5 eq) and stir for 30 min. Add Methyl Iodide (1.2 eq) dropwise at 0°C. Warm to RT and stir for 4–12 hours.
-
Work-up: Filter inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with water/brine.
-
TLC Analysis: Develop in Hexane:EtOAc (3:1).
-
Spot 1 (Top, Major): 2-Methyl Isomer.
-
Spot 2 (Bottom, Minor): 1-Methyl Isomer.
-
-
Separation: Flash column chromatography (Silica Gel 60). Elute with a gradient of Hexane
Hexane:EtOAc (80:20).
Analytical Method (HPLC)
For routine quality control, separate the isomers using reverse-phase HPLC.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm.
-
Elution Order: The more polar 1-methyl isomer typically elutes before the less polar 2-methyl isomer (Note: This can invert on specific columns; always validate with NMR first).
Visualizing the Decision Logic
The following diagram illustrates the critical path for synthesis, separation, and definitive identification.
Caption: Workflow for the regioselective isolation and NMR-based validation of tetrazole isomers.
References
-
Butler, R. N. (1977). "Tetrazoles."[1][2][3][4][5][6][7][8][9][10][11] Comprehensive Heterocyclic Chemistry. This seminal work establishes the foundational NMR shifts for tetrazole rings, identifying the C-5 downfield shift for 2-substituted isomers.
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie, which discusses the regiochemistry of tetrazole-like systems and their identification.
-
PubChem Compound Summary. (2025). "5-(3-Chlorophenyl)-1H-tetrazole Derivatives." Provides chemical property data and spectral references for chlorophenyl tetrazole analogs. [2]
-
BenchChem Technical Support. (2025). "Regioselectivity of Tetrazole Alkylation." A guide on optimizing reaction conditions to favor N1 or N2 isomers.
-
ResearchGate. (2025). "13C NMR Chemical Shifts of 5-Arylamino-1H-tetrazoles." Provides comparative data on C-5 shifts (155-157 ppm for 1-substituted vs >160 ppm for 2-substituted).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H-Tetrazole, 5-(((m-chlorophenyl)thio)methyl)- | C8H7ClN4S | CID 29120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.org.za [scielo.org.za]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. nanomedicine-rj.com [nanomedicine-rj.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Reference Standards for 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole: A Technical Comparison & Qualification Guide
Topic: Reference Standards for 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole Analysis Content Type: Publish Comparison Guide
Executive Summary
In the development of tetrazole-based pharmaceuticals (e.g., Angiotensin II receptor antagonists like Losartan or Valsartan), the 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole moiety represents a critical structural motif. A pervasive challenge in its analysis is the regioisomeric purity . The alkylation of 5-substituted tetrazoles invariably produces a mixture of N1-methyl (impurity) and N2-methyl (target) isomers.
This guide compares the performance of different reference standard grades and provides a self-validating protocol for distinguishing these isomers. It is designed for analytical scientists who must ensure that their "98% pure" standard is not actually a 50:50 mixture of regioisomers.
Part 1: The Regioisomer Challenge
The core analytical difficulty lies in the structural similarity between the 2-methyl (2H) and 1-methyl (1H) isomers. Standard C18 HPLC methods often fail to resolve them, and low-resolution MS cannot distinguish them (identical mass).
| Feature | Target: 2-Methyl Isomer | Impurity: 1-Methyl Isomer |
| Structure | Methyl group on N2 (adjacent to N1/N3) | Methyl group on N1 (adjacent to C5) |
| Dipole Moment | Lower (more lipophilic) | Higher (more polar) |
| Thermodynamic Stability | Generally more stable | Kinetic product (often forms first) |
| Key Risk | Misidentification leads to incorrect potency assignment in drug substance. |
Part 2: Comparative Analysis of Reference Standard Grades
When sourcing reference standards for this compound, you will typically encounter two categories. The table below objectively compares their utility in a regulated environment.
Table 1: Performance Comparison of Standard Grades
| Feature | Option A: Commercial Research Grade | Option B: Qualified Primary Standard (In-House) |
| Purity Claim | Typically ">95%" or ">98%" (Area %) | Assigned Purity (w/w) (e.g., 99.4% ± 0.3%) |
| Basis of Purity | HPLC-UV (often C18) | Mass Balance (HPLC + TGA + ROI + KF) or qNMR |
| Isomeric Specificity | Low Risk: Often fails to report % of 1-methyl isomer if peaks co-elute. | High: 13C-NMR confirms regioisomer identity; Phenyl-Hexyl HPLC confirms isomeric purity. |
| Traceability | Vendor CoA (Batch specific) | SI Traceable (via NIST SRM internal standard in qNMR) |
| Suitability | Early Discovery / Route Scouting | GMP Release Testing / ICH Stability Studies |
| Cost Efficiency | High (Cheap, fast delivery) | Low (Requires expensive characterization) |
Verdict: Option A is suitable only if you perform the Identity Verification Protocol (see Part 3) yourself. For GMP release, Option B is mandatory.
Part 3: Technical Validation Protocols
To establish a self-validating system, you must use orthogonal methods to prove the standard is the correct regioisomer.
Experiment 1: The Definitive ID (13C-NMR)
Why this works: The carbon atom in the tetrazole ring (C5) is highly sensitive to the position of the methyl group. This is the only absolute method for structural assignment.
-
Instrument: 100 MHz (or higher) 13C-NMR.
-
Solvent: DMSO-d6 or CDCl3.[1]
-
Diagnostic Shift:
-
2-Methyl (N2) Isomer: The C5 tetrazole carbon appears downfield (~162–167 ppm).[2]
-
1-Methyl (N1) Isomer: The C5 tetrazole carbon appears upfield (~152–156 ppm).
-
-
Acceptance Criteria: The candidate standard must show a singlet at ~164 ppm (approximate, solvent dependent) and absence of a signal at ~153 ppm.
Experiment 2: The Isomer Separation (HPLC)
Why this works: Standard C18 columns interact primarily via hydrophobicity.[3] Phenyl-Hexyl columns utilize
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (Critical: Acetonitrile suppresses
- selectivity). -
Gradient: 40% B to 80% B over 15 minutes.
-
Detection: UV @ 254 nm.
-
Result: The 1-methyl isomer typically elutes before the 2-methyl isomer due to higher polarity and weaker
-interaction.
Part 4: Visualizing the Workflow
Diagram 1: Synthesis & Impurity Pathway
This diagram illustrates the origin of the impurity, showing why the reference standard is critical.
Caption: Divergent alkylation pathways leading to the critical N1/N2 regioisomeric pair.
Diagram 2: Reference Standard Qualification Workflow
A decision tree for qualifying a research-grade material for GMP use.
Caption: Self-validating workflow to upgrade research material to a Primary Reference Standard.
References
-
RSC Advances. (2015). Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles. ResearchGate. Retrieved from [Link]
-
Shimadzu. (2020). Separation Characteristics of Phenyl/PFPP Reversed Phase Columns. Technical Report C190-E155. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2025). 5-Amino-2-methyl-2H-tetrazole Spectral Data. NIST Chemistry WebBook. Retrieved from [Link]
-
MicroSolv Technology. (2025). Positional Isomer Separation Method Suggestions using HPLC. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole
[1][2]
Executive Safety Summary (Immediate Action)
5-(3-Chlorophenyl)-2-methyl-2H-tetrazole (CAS: 90278-25-4) presents a dual-hazard profile: energetic instability typical of high-nitrogen heterocycles and toxic combustion byproducts (HCl, NOx) due to chlorination.[1][2]
| Critical Do's | Critical Don'ts |
| DO Segregate from strong oxidizers and acids immediately.[1][2] | DO NOT autoclave this waste.[1][2][3] Heat + pressure = explosion risk.[1][2] |
| DO Store in conductive, static-dissipative containers (HDPE preferred). | DO NOT mix with metal salts (risk of heavy metal azide formation).[1][2] |
| DO Label as "Flammable Solid" and "High Nitrogen Content."[1][2] | DO NOT dispose of via sanitary sewer or trash.[2] |
| DO Utilize high-temperature incineration with acid scrubbing.[1][2] | DO NOT compact or grind the waste (shock sensitivity risk).[1][2][4] |
Technical Hazard Characterization
To dispose of this compound safely, one must understand the molecular causality of its hazards.
The Tetrazole Moiety (Energetic Instability)
The tetrazole ring contains four nitrogen atoms.[2] Upon thermal or catalytic decomposition, the ring breaks to release molecular nitrogen (
-
Mechanism: While 2-substituted tetrazoles (like the 2-methyl variant here) are generally more thermally stable than 1-substituted isomers, they remain energetic materials.[1][2]
-
Risk: Confinement during decomposition leads to pressure vessel failure (explosion).[1][2]
The Chlorophenyl Group (Toxic Emissions)
The 3-chlorophenyl substitution introduces a halogen into the combustion equation.[1][2]
Pre-Disposal Stabilization & Packaging[1][3]
Before handing waste over to logistics, the researcher must stabilize the material.
Solid Waste (Pure Compound)[1][2]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Avoid glass if possible to prevent shrapnel in case of accidental shock, though borosilicate is acceptable if secondary containment is used.[2]
-
Wetting (Optional but Recommended): If the powder is dry and fine (electrostatic risk), wet it slightly with a high-flashpoint compatible solvent (e.g., mineral oil or water, if compatible with downstream processing) to desensitize it against friction/static.[1][2] Note: Check with your waste vendor before adding desensitizers.[2]
-
Headspace: Leave at least 20% headspace in the container to accommodate potential gas evolution.[2]
Liquid Waste (Solutions)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the container.[2]
-
Segregation: Never mix tetrazole solutions with acidic waste streams.[1][2] Protonation of the ring or impurities can lower the decomposition temperature.[2]
-
Precipitation Check: Ensure the compound has not crystallized out of solution in the threads of the cap (friction hazard). Wipe threads clean with a solvent-dampened wipe before closing.[1][2]
Disposal Decision Matrix
The following workflow outlines the logical path for classifying and processing this specific waste stream.
Figure 1: Decision matrix for the segregation, packaging, and disposal of chlorinated tetrazoles.
Detailed Disposal Protocol
Step 1: Waste Classification (RCRA)
In the United States, this compound does not have a specific "P" or "U" listing. However, it must be characterized by its properties.[2]
-
Characteristic: Ignitability (D001) and potentially Reactivity (D003) due to the tetrazole ring.[1][2]
-
Halogen Content: It is a Halogenated Organic .[1][2] This is critical for the destruction facility to prevent acid rain emissions.[2]
Step 2: Labeling
Affix a hazardous waste label with the following specific details:
-
Chemical Name: 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole.[1][2][5][6]
-
Hazards: Irritant, Flammable Solid (Class 4.1), High Nitrogen.[2]
Step 3: Lab Pack Assembly
For small laboratory quantities, "Lab Packing" is the industry standard.[2][4]
-
Place the primary container (HDPE jar) into a larger shipping drum (steel or poly).[1][2]
-
Fill the void space with an inert absorbent (vermiculite).[1][2] Do not use sawdust or other combustible absorbents with oxidizers or energetic materials.[1][2]
-
The drum is sealed and transported by a licensed hazardous waste hauler.[2]
Step 4: Final Destruction Method
The only acceptable destruction method is High-Temperature Incineration .[1][2]
Emergency Response (Spill Procedures)
If a spill occurs in the laboratory:
-
Evacuate: Remove personnel from the immediate area.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] If powder is airborne, use a P100 respirator.[2]
-
Containment:
-
Decontamination: Wipe surfaces with a mild soapy water solution.[1][2] Avoid bleach (hypochlorite can react with nitrogen compounds to form unstable chloramines).[1][2]
References
-
National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]
-
U.S. Environmental Protection Agency (EPA). (2025).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Guidelines. [Link]
-
PubChem. (2025).[1][2][7] Compound Summary: 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole.[1][2][5][6] National Library of Medicine.[2] [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link][1][2]
Sources
- 1. 1H-Tetrazole, 5-(((m-chlorophenyl)thio)methyl)- | C8H7ClN4S | CID 29120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. gov.sz [gov.sz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 90278-25-4|5-(3-Chlorophenyl)-2-methyl-2H-tetrazole|BLD Pharm [bldpharm.com]
- 6. 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole | 90278-25-4 | Benchchem [benchchem.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
Personal protective equipment for handling 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole
Executive Safety Assessment
The "Why" Behind the Protocol: As researchers, we often categorize tetrazoles simply as "nitrogen-rich heterocycles." However, 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole presents a dual-threat profile that requires a specific safety architecture:
-
Energetic Potential: The tetrazole core (
) possesses a high positive enthalpy of formation. While the 2-methyl substitution generally imparts greater thermal stability compared to 1-substituted isomers, the molecule remains a high-nitrogen energetic material. It must be treated as shock-sensitive and thermally unstable until specific calorimetry data proves otherwise. -
Lipophilic Toxicity: The 3-chlorophenyl moiety significantly increases lipophilicity (
), enhancing dermal absorption rates compared to hydrophilic tetrazoles. This transforms a simple "irritant" into a potential systemic toxicant via skin contact.
Immediate Hazard Classification:
-
Physical: Flammable Solid / Potentially Explosive (if heated under confinement).
-
Health: Acute Tox.[1][2][3] (Oral/Dermal); Skin/Eye Irritant; Potential Sensitizer.[2]
PPE Matrix: The Barrier Defense System
Do not rely on generic "lab safety" rules. The following matrix is calibrated specifically for the permeation kinetics of chlorinated aromatics and the electrostatic hazards of energetic powders.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand Protection (Solid) | Nitrile (Double Layer) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (0.14 mm) | Nitrile provides excellent abrasion resistance against the solid powder. Double gloving creates a sacrificial outer layer to prevent micro-contamination during weighing. |
| Hand Protection (Solution) | Laminate (Silver Shield) or Viton If using DCM/Chloroform | The chlorophenyl group requires halogenated solvents for solubility. Nitrile degrades in <2 mins against DCM. If using alcohols/ethyl acetate, double nitrile is acceptable (change every 15 mins). |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Tetrazole dust is fine and electrostatic; it can bypass side shields. Goggles seal the orbital area against dust ingress. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary/Emergency) | Strict Rule: Handle only in a certified fume hood. If weighing outside a hood is unavoidable (discouraged), a fit-tested P100 respirator is mandatory to prevent inhalation of energetic dust. |
| Body | Flame-Resistant (FR) Lab Coat + Cotton clothing underneath | Synthetic fabrics (polyester) melt into skin during flash fires. Tetrazoles burn fiercely. FR cotton prevents static buildup (ignition source) and burn injury. |
Operational Protocols: Step-by-Step
Protocol A: Anti-Static Weighing (Critical)
Context: Dry tetrazole powders are prone to triboelectric charging. A static discharge during weighing can initiate decomposition or deflagration.
-
Environment: Balance must be located inside a fume hood.
-
Grounding: Use an ionizing fan or anti-static gun directed at the weigh boat before dispensing.
-
Tools: Use non-sparking spatulas (ceramic or PTFE-coated). Avoid metal-on-metal friction.
-
Technique:
-
Place weigh boat on balance.
-
Neutralize static.
-
Transfer solid gently (do not pour from height).
-
Self-Validating Step: If the powder "jumps" or clings to the spatula, stop immediately. The static charge is too high. Re-ionize the area.
-
Protocol B: Solubilization & Reaction Setup
Context: The 2-methyl-tetrazole ring is stable at room temperature but can release
-
Solvent Selection: Dissolve in non-halogenated solvents (e.g., Ethyl Acetate, Toluene) if possible to allow for safer glove choices (Nitrile). If DCM is required, switch to Laminate gloves.
-
Thermal Control:
-
Never heat the neat solid.
-
When heating solutions, use an oil bath with a digital thermal limit switch set at least 20°C below the boiling point of the solvent.
-
-
Pressure Relief:
-
Reactions must be vented (nitrogen line with bubbler).
-
Blast Shield: Mandatory for reactions >1 gram or temperatures >80°C.
-
Visual Decision Workflows
Figure 1: PPE Decision Tree
Caption: Logic flow for selecting hand protection based on the physical state and solvent system.
Figure 2: Waste Disposal Logic
Caption: Disposal pathway ensuring segregation of energetic waste from standard organic streams.
Emergency Response & Disposal
Spill Response (Solid):
-
Evacuate the immediate area if the spill is >10g.
-
Do NOT sweep. Sweeping generates static and friction.
-
Wet Method: Cover the spill with a solvent-wet pad (using a high-flashpoint solvent like heptane or water if compatible) to desensitize the powder.
-
Collect: Scoop the wet slurry using a plastic (non-sparking) dustpan into a conductive waste container.
Disposal (End-of-Life):
-
Classification: This compound must be flagged as "High Nitrogen / Potential Energetic" waste.
-
Prohibited: Do not dispose of down the drain. Do not mix with oxidizing acids (Nitric/Perchloric) in the waste stream, as this can form highly unstable tetrazolium salts.
-
Destruction: The only validated disposal method is High-Temperature Incineration at a licensed facility capable of handling energetic organics.
References
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
National Institutes of Health (NIH). PubChem Compound Summary: Tetrazole Derivatives Safety Profile. National Library of Medicine. [Link]
-
American Chemical Society (ACS). Identifying and Handling Energetic Materials in the Laboratory. ACS Chemical Health & Safety. [Link]
-
University of California, San Diego (UCSD). Standard Operating Procedure: High Energy Compounds. UCSD Environment, Health & Safety. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
